n,n-Dimethylpentadecanamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
56392-11-1 |
|---|---|
Molecular Formula |
C17H35NO |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
N,N-dimethylpentadecanamide |
InChI |
InChI=1S/C17H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(2)3/h4-16H2,1-3H3 |
InChI Key |
JUPNPXMAEGQBTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Dimethylpentadecanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylpentadecanamide is a tertiary amide with a 15-carbon long aliphatic chain. While specific research on this particular molecule is limited, its structural class, the fatty acid amides (FAAs), is of significant interest in biochemical and pharmacological research. FAAs are a class of neuromodulatory lipids that include the endocannabinoid anandamide and the sleep-inducing substance oleamide.[1] This guide provides a summary of the known chemical properties of this compound, a detailed experimental protocol for its synthesis, and an overview of the potential biological significance of related long-chain fatty acid amides.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₅NO | Calculated |
| Molecular Weight | 269.47 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Predicted to be soluble in nonpolar organic solvents and poorly soluble in water. | General properties of long-chain amides |
Experimental Protocols
The synthesis of N,N-dimethylamides from carboxylic acids is a well-established chemical transformation. The following is a plausible, detailed methodology for the synthesis of this compound from pentadecanoic acid.
1. Synthesis of Pentadecanoyl Chloride
-
Materials: Pentadecanoic acid, thionyl chloride (SOCl₂), and a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentadecanoic acid in the chosen inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the solution at room temperature. The reaction is exothermic and will generate HCl gas, which should be vented through a suitable trap (e.g., a bubbler with a sodium hydroxide solution).
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 1-2 hours to ensure complete conversion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude pentadecanoyl chloride is often used in the next step without further purification.
-
2. Synthesis of this compound
-
Materials: Pentadecanoyl chloride, dimethylamine (as a solution in a suitable solvent like THF or as a gas), a tertiary amine base (e.g., triethylamine), and a dry, inert solvent (e.g., dichloromethane).
-
Procedure:
-
In a separate flask under an inert atmosphere, dissolve dimethylamine (or bubble dimethylamine gas) in the inert solvent. Add at least one equivalent of a tertiary amine base like triethylamine to act as an HCl scavenger.
-
Cool the dimethylamine solution in an ice bath (0 °C).
-
Slowly add the crude pentadecanoyl chloride (dissolved in a small amount of the same inert solvent) to the cooled dimethylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the acyl chloride is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by distillation under high vacuum.
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Potential Biological Significance of Related Fatty Acid Amides
While no specific biological activity has been reported for this compound, other fatty acid amides are known to have significant biological roles.[2][3] For instance, oleamide is a sleep-inducing lipid, and anandamide is an endocannabinoid that interacts with cannabinoid receptors.[1] Erucamide has been identified as an angiogenic factor.[2]
The biological functions of these molecules are often mediated by specific protein targets. For example, the effects of anandamide are regulated by the enzyme fatty acid amide hydrolase (FAAH).[1] Structurally similar long-chain fatty acid amides have been shown to exhibit antimicrobial and anticancer properties.[3] Given its structure, this compound could potentially interact with biological membranes and protein targets in a similar fashion to other long-chain FAAs, though this remains to be experimentally verified.
References
An In-depth Technical Guide to the Synthesis of N,N-Dimethylpentadecanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N-dimethylpentadecanamide, a long-chain fatty acid amide. The document details two primary synthetic pathways, provides in-depth experimental protocols, and presents relevant physicochemical data for researchers in organic chemistry and drug development.
Introduction
This compound is a saturated fatty acid amide with a 15-carbon chain. Fatty acid amides are a class of lipid molecules that have garnered significant interest in biochemical and pharmacological research due to their diverse biological activities. The synthesis of specific N,N-dimethylated fatty amides is crucial for the development of new chemical entities and for studying their physiological roles. This guide outlines the most common and effective methods for the laboratory-scale synthesis of this compound.
Synthetic Pathways
Two primary pathways are commonly employed for the synthesis of this compound from its precursor, pentadecanoic acid.
-
Pathway 1: The Acyl Chloride Route. This is a two-step process that involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by amidation.
-
Pathway 2: Direct Thermal Amidation. This one-pot method involves the direct reaction of the carboxylic acid with dimethylamine at elevated temperatures.
Below is a logical diagram illustrating the general workflow for the synthesis of this compound.
Navigating the Landscape of Long-Chain N,N-Dimethylamides: A Technical Guide Focused on N,N-Dimethyldecanamide
Introduction
The study of long-chain fatty acid amides is a burgeoning field within chemical and pharmaceutical research, driven by their diverse biological activities and applications as chemical intermediates. This guide aims to provide an in-depth technical overview for researchers, scientists, and drug development professionals. While the initial topic of interest was n,n-Dimethylpentadecanamide, a comprehensive search for this specific molecule, including its CAS number and associated experimental data, proved challenging due to its limited documentation in scientific literature.
To provide a valuable and data-rich resource, this guide will focus on a closely related and well-characterized long-chain N,N-dimethylamide: N,N-Dimethyldecanamide . This compound shares key structural features with the requested molecule and serves as an excellent representative for understanding the synthesis, properties, and potential biological relevance of this class of compounds.
N,N-Dimethyldecanamide: Identification and Properties
N,N-Dimethyldecanamide is a tertiary amide with a 10-carbon acyl chain. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14433-76-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₅NO | [1][2][3][4] |
| Molecular Weight | 199.34 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 110 °C at 0.5 mmHg | |
| Flash Point | 97 °C | |
| Density | 0.88 g/mL at 20°C | |
| Refractive Index | 1.45 | |
| Purity | >98.0% (GC) |
Synthesis of N,N-Dialkylamides: A General Protocol
The synthesis of N,N-dialkylamides can be achieved through several methods. A common and efficient approach involves the amidation of a carboxylic acid or its activated derivative (like an acyl chloride) with a secondary amine. Below is a generalized experimental protocol for the synthesis of a long-chain N,N-dimethylamide.
Experimental Protocol: Amidation of a Carboxylic Acid
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the long-chain carboxylic acid (1 equivalent), a suitable solvent (e.g., toluene), and a coupling agent.
-
Amine Addition: Add N,N-dimethylamine (typically as a solution or gas, 1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 80°C) for a specified period (e.g., 12 hours) to ensure completion. Progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by silica gel column chromatography, to yield the pure N,N-dimethylamide.
Below is a conceptual workflow for this synthesis process.
Biological Activity of Long-Chain Fatty Acid Amides
While specific data for N,N-Dimethyldecanamide is not abundant, the broader class of long-chain fatty acid amides has been shown to possess various biological activities. Their amphiphilic nature allows them to interact with cell membranes, which is often a key aspect of their mechanism of action.
Some long-chain N-alkyl-N,N-dimethylamine oxides, which are structurally related, have demonstrated antimicrobial properties. The length of the alkyl chain plays a crucial role in this activity, with a "cutoff effect" observed where activity peaks at a certain chain length (around C14-C16) and then decreases.[5] This is thought to be related to the optimal balance of hydrophobicity for membrane disruption.
Furthermore, some fatty acid amides are known to interact with the endocannabinoid system. For instance, anandamide, an endogenous cannabinoid, is a fatty acid amide. The enzyme Fatty Acid Amide Hydrolase (FAAH) is responsible for its breakdown.[6] This suggests that synthetic fatty acid amides could potentially modulate this pathway.
The diagram below illustrates a simplified conceptual pathway of how a fatty acid amide might interact with a cell.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. N,N-Dimethyldecanamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. N,N-Dimethyldecanamide [webbook.nist.gov]
- 4. N,N-Dimethyldecanamide, 98% | Fisher Scientific [fishersci.ca]
- 5. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psypost.org [psypost.org]
An In-depth Technical Guide to N,N-Dimethylpentadecanamide and its Homologs
Executive Summary
This technical guide addresses the physical and chemical characteristics of N,N-Dimethylpentadecanamide. Extensive database searches have revealed a significant lack of specific experimental data for this compound. To provide valuable insights for researchers, scientists, and drug development professionals, this document presents a comprehensive overview of the known properties of its close structural homologs, primarily N,N-Dimethyldecanamide, along with data on other related long-chain N,N-dimethylamides. This comparative approach allows for informed predictions regarding the likely characteristics of this compound. The guide includes available quantitative data, general experimental protocols for the synthesis of similar compounds, and discusses their safety profiles. Due to the absence of specific biological data for this compound, a discussion on signaling pathways and the creation of corresponding diagrams is not possible at this time.
Physicochemical Characteristics of N,N-Dimethyl Amides
Table 1: Physical and Chemical Properties of N,N-Dimethyldecanamide and Related Compounds
| Property | N,N-Dimethyldecanamide | N,N-Dimethyldodecanamide | N,N-Dimethylstearamide | N,N-Dimethylpentanamide |
| CAS Number | 14433-76-2[1][2][3][4][5][6] | 3007-53-2 | 3886-90-6[7] | 1115-83-9 |
| Molecular Formula | C₁₂H₂₅NO[1][2][3][4][6] | C₁₄H₂₉NO | C₂₀H₄₁NO[7] | C₇H₁₅NO[8] |
| Molecular Weight | 199.33 g/mol [1][3][5][6] | 227.41 g/mol | 311.58 g/mol [7] | 129.20 g/mol [8] |
| Appearance | Colorless to light yellow liquid[9] | - | - | - |
| Boiling Point | 110 °C @ 0.5 mmHg | - | - | - |
| Flash Point | 147 °C (closed cup)[5] | - | - | - |
| Density | 0.9216 g/cm³ (rough estimate)[4] | - | - | - |
| Water Solubility | Not miscible or difficult to mix[4] | Low water solubility[9] | - | - |
Synthesis of N,N-Dimethyl Amides: Experimental Protocols
The synthesis of N,N-dimethyl amides, such as N,N-Dimethyldecanamide, can be achieved through several established methods. A general approach involves the reaction of a corresponding acyl chloride with dimethylamine.
General Procedure for the Synthesis of N,N-Dimethyl Amides from Acyl Chlorides
This procedure is based on the common laboratory synthesis of amides.
Materials:
-
Decanoyl chloride (or other relevant acyl chloride)
-
Dimethylamine (solution in THF or as a gas)
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine or pyridine (as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
A solution of decanoyl chloride in an anhydrous solvent (e.g., diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
A solution of dimethylamine (2 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents) in the same anhydrous solvent is added dropwise from the addition funnel to the stirred solution of the acyl chloride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The reaction mixture is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude N,N-dimethyldecanamide.
-
The crude product can be further purified by vacuum distillation or column chromatography.
A patent for the preparation of a catalyst for N,N-dimethyl-caprylamide/decanamide describes a process involving the reaction of sodium silicate and sodium metaaluminate to create a catalyst that can improve the efficiency of the amidation reaction.[10]
Logical Workflow for Amide Synthesis
Caption: General workflow for the synthesis of N,N-dimethyl amides.
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways of this compound. However, some long-chain N-acylethanolamines, which are structurally related, are known to have biological activities, including anti-inflammatory and analgesic effects.[11] For instance, palmitoylethanolamide and oleoylethanolamide are two such compounds.[11] It is important to note that these are N-acylethanolamines and not N,N-dimethylamides, so their biological activities may not be transferable.
Some diarylpentanoids have been studied for their antibacterial and anti-inflammatory activities.[12][13] These compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[12]
Safety and Handling
Safety data for N,N-Dimethyldecanamide indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[9][14] It is also considered harmful to aquatic life with long-lasting effects.[9][15]
General Handling Precautions:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[9][14]
-
Use only outdoors or in a well-ventilated area.[9]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][15]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]
Chemical Stability:
-
N,N-Dimethyldecanamide is stable under normal conditions.[14]
-
Incompatible with strong oxidizing agents.[14]
-
Hazardous decomposition products include carbon oxides and nitrogen oxides.[14]
Conclusion
While a detailed technical guide on the specific characteristics of this compound cannot be provided due to a lack of available data, this document offers a comprehensive overview of its closely related homologs. The provided information on the physicochemical properties, synthesis, and safety of compounds like N,N-Dimethyldecanamide serves as a valuable resource for researchers and professionals in the field. It is anticipated that the properties of this compound will be similar to these related long-chain N,N-dimethylamides. Further experimental investigation is required to fully elucidate the specific characteristics and biological activities of this compound.
References
- 1. N,N-Dimethyldecanamide (CAS 14433-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. N,N-Dimethyldecanamide [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. N,N-Dimethyldecanamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. N,N-Dimethyldecanamide [webbook.nist.gov]
- 7. N,N-Dimethylstearamide | C20H41NO | CID 19765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N,N-Dimethylpentanamide | C7H15NO | CID 80365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. CN103381359A - Preparation method for catalyst for N,N-dimethyl-caprylamide/decanamide - Google Patents [patents.google.com]
- 11. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.es [fishersci.es]
- 15. fishersci.com [fishersci.com]
The Obscure Identity of n,n-Dimethylpentadecanamide: A Technical Guide to the Synthesis and Biological Landscape of N,N-Dimethyl Long-Chain Fatty Acid Amides
An inquiry into the scientific literature and chemical databases for "n,n-Dimethylpentadecanamide" reveals a notable absence of specific research pertaining to its discovery, history, or biological activity. This suggests that the compound is either exceptionally novel, has been studied under a different nomenclature that is not readily apparent, or has not been the subject of significant scientific investigation. However, this compound belongs to a well-established class of molecules known as N,N-dimethyl long-chain fatty acid amides. This technical guide will, therefore, provide a comprehensive overview of this class of compounds, focusing on their general discovery, synthesis, and known biological activities, thereby offering a valuable resource for researchers, scientists, and drug development professionals interested in this chemical space.
Introduction to Fatty Acid Amides
Fatty acid amides are a diverse class of lipid bioregulators derived from the amidation of long-chain saturated and unsaturated fatty acids with various amines.[1] These molecules play crucial roles in various physiological processes. The most extensively studied among them are the N-acylethanolamines, which include the endogenous cannabinoid ligand anandamide.[1] Simple primary fatty acid amides, such as oleamide (a sleep-inducing factor) and erucamide (an angiogenic factor), are also recognized as important endogenous bioregulators.[1] The broader family of fatty acid amides has garnered significant interest for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]
Synthesis of N,N-Dimethyl Long-Chain Fatty Acid Amides
The synthesis of N,N-dimethyl long-chain fatty acid amides can be achieved through several established chemical routes. The selection of a particular method often depends on the starting material, desired purity, and scalability of the reaction.
From Carboxylic Acids
A common and effective method for the synthesis of N,N-dimethylamides is the direct reaction of a carboxylic acid with a dimethylamine source. This transformation often requires the activation of the carboxylic acid.
A two-step, one-pot synthesis can be employed for the preparation of N,N-dimethyl long-chain fatty acid amides from the corresponding fatty acid.
-
Acid Chloride Formation: The fatty acid (e.g., pentadecanoic acid) is dissolved in an inert solvent such as dichloromethane or toluene. A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added dropwise to the solution at room temperature. The reaction mixture is then typically heated to reflux for 1-2 hours to ensure complete conversion to the acid chloride. The progress of the reaction can be monitored by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂).
-
Amination: After cooling the reaction mixture, a solution of dimethylamine in a suitable solvent (e.g., tetrahydrofuran or water) is added slowly, often at a reduced temperature (0-10 °C) to control the exothermicity of the reaction. An excess of dimethylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl generated during the reaction. The reaction is typically stirred for several hours at room temperature.
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
A patented process for producing N,N-dialkyl substituted fatty acid amides involves condensing an alkanoyl chloride with a dilute solution of dialkylamine at a controlled temperature of 8 to 12°C.[4]
From Fatty Acid Esters
Direct amidation of fatty acid esters with dimethylamine offers a greener and more atom-economical route, avoiding the use of harsh chlorinating agents.
-
Reaction Setup: The fatty acid methyl or ethyl ester is mixed with a solution of dimethylamine. While the reaction can proceed without a catalyst, it is often slow. To accelerate the reaction, a catalytic amount of a strong base, such as sodium methoxide or potassium tert-butoxide, can be added.
-
Reaction Conditions: The mixture is heated, often in a sealed vessel to prevent the escape of the volatile dimethylamine, at temperatures ranging from 60 to 120 °C. The reaction time can vary from a few hours to over 24 hours depending on the reactivity of the ester and the catalyst used.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with an acid. The product is then extracted with an organic solvent. The organic layer is washed with water and brine, dried, and concentrated. The final product is purified by vacuum distillation or chromatography.
Recent advancements have focused on developing catalyst-free and solvent-free methods for the synthesis of fatty amides to align with the principles of green chemistry.[5]
Biological Activities of Long-Chain Fatty Acid Amides
While specific data for this compound is unavailable, studies on analogous long-chain fatty acid amides have revealed a range of biological activities.
| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |
| Fatty Alkanolamides | Cytotoxic Activity | Stearate-monoethanolamine IC₅₀ = 37.5 μM | [3] |
| Fatty Alkanolamides | Antimicrobial Activity | Effective against various bacterial strains | [3] |
| Fatty Acid Amides (from plant oils) | Antifungal Activity | Potential as antifungal agents | [2] |
| Fatty Acid Amides (from microbial oils) | Anticancer Activity | Effective against SKOV-3 ovarian cancer cell line | [6] |
| Fatty Acid Amides (from microbial oils) | Antibacterial Activity | Inhibition zones of 9.00 - 18.07 mm against various bacteria | [6] |
Visualizing Synthetic and Biological Pathways
Diagram 1: General Synthesis of N,N-Dimethyl Long-Chain Fatty Acid Amides
Caption: Synthetic routes to N,N-dimethyl long-chain fatty acid amides.
Diagram 2: Potential Biological Interactions of Fatty Acid Amides
Caption: Generalized biological action of fatty acid amides.
Conclusion
While the specific history and discovery of this compound remain elusive, the broader class of N,N-dimethyl long-chain fatty acid amides represents a field of active chemical and biological research. The synthetic methodologies are well-established, allowing for the accessible production of these compounds for further investigation. The documented antimicrobial, antifungal, and cytotoxic activities of related fatty acid amides suggest that N,N-dimethyl long-chain fatty acid amides, including the yet-to-be-characterized this compound, are promising candidates for drug discovery and development. Further research into this specific molecule and its analogues is warranted to fully elucidate their therapeutic potential.
References
- 1. Bioactive amides of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides - Google Patents [patents.google.com]
- 5. Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to N,N-Dimethylpentadecanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nomenclature, properties, and synthesis of N,N-Dimethylpentadecanamide. Due to the limited availability of specific experimental data for this compound in scientific literature and databases, this guide also includes information on related homologous compounds to provide estimated properties and general experimental protocols.
Nomenclature and Synonyms
The nomenclature of this compound is based on the IUPAC system. It is a tertiary amide with a fifteen-carbon acyl chain.
-
IUPAC Name: this compound
-
Systematic Name: N,N-dimethylpentadecan-1-amide
-
Common Synonyms: There are no widely recognized common synonyms for this specific compound. It may occasionally be referred to by a CAS number if one were assigned, but none could be found in major chemical databases.
Physicochemical Properties
Specific, experimentally determined physicochemical data for this compound is scarce. The table below presents data for shorter-chain N,N-dimethylalkanamides to provide a comparative reference. It is expected that this compound, with its longer C15 alkyl chain, would have a higher molecular weight, a higher boiling point, and lower water solubility compared to these shorter-chain analogs.
| Property | N,N-Dimethylpentanamide | N,N-Dimethyldecanamide |
| Molecular Formula | C₇H₁₅NO | C₁₂H₂₅NO |
| Molecular Weight ( g/mol ) | 129.20[1] | 199.33[2] |
| CAS Number | 6225-06-5[1] | 14433-76-2[2][3][4][5] |
| IUPAC Name | N,N-dimethylpentanamide[1] | N,N-dimethyldecanamide[4][5] |
| Physical State | Liquid (at STP) | Solid (at STP) |
| Boiling Point (°C) | Not available | 147 °C (at 760 mmHg, closed cup) |
| Water Solubility | Miscible | Not miscible or difficult to mix |
Experimental Protocols
General Synthesis of this compound via Acyl Chloride
This protocol describes a standard and reliable method for the synthesis of tertiary amides from an acyl chloride and a secondary amine.
Objective: To synthesize this compound from pentadecanoyl chloride and dimethylamine.
Reaction Scheme:
CH₃(CH₂)₁₃COCl (Pentadecanoyl chloride) + 2(CH₃)₂NH (Dimethylamine) → CH₃(CH₂)₁₃CON(CH₃)₂ (this compound) + (CH₃)₂NH₂⁺Cl⁻ (Dimethylammonium chloride)
Materials and Reagents:
-
Pentadecanoyl chloride
-
Dimethylamine (e.g., 2 M solution in THF or anhydrous gas)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve pentadecanoyl chloride (1.0 eq) in anhydrous DCM.
-
Amine Addition: Add triethylamine (1.2 eq) to the flask. Cool the mixture to 0 °C using an ice bath.
-
Slowly add dimethylamine (1.2 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1 M HCl to the flask. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. While other long-chain fatty acid amides, such as the endocannabinoid anandamide, have well-documented biological roles, these are structurally distinct (N-acylethanolamines) and their activities cannot be directly extrapolated to N,N-dimethylamides.[6] Research into the biological effects of this compound would require novel investigation.
Mandatory Visualizations
Diagram 1: Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound from its corresponding carboxylic acid, a common starting material.
Caption: A typical workflow for the synthesis of this compound.
References
- 1. N,N-Dimethylpentanamide | C7H15NO | CID 80365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethyldecanamide (CAS 14433-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. N,N-Dimethyldecanamide [webbook.nist.gov]
- 5. N,N-Dimethyldecanamide, 98% | Fisher Scientific [fishersci.ca]
- 6. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethylpentadecanamide: An Inquiry into its Natural Origins
A comprehensive search of available scientific literature and databases has revealed no documented natural sources of N,N-Dimethylpentadecanamide. This compound is not reported to be produced by plants, animals, or microorganisms. The evidence strongly suggests that this compound is a synthetic compound, created through laboratory or industrial chemical processes.
This technical guide addresses the inquiry into the natural origins of this compound, a topic of interest to researchers, scientists, and drug development professionals. Despite a thorough investigation into potential biological sources, no evidence has been found to classify this molecule as a natural product.
Data Presentation
Due to the absence of any identified natural sources, no quantitative data on the presence of this compound in biological matrices can be provided. Consequently, a table summarizing such data cannot be constructed.
Experimental Protocols
The scientific literature reviewed did not contain any experimental protocols for the isolation or identification of this compound from natural samples. The methodologies associated with this compound are exclusively related to its chemical synthesis and characterization in a laboratory setting.
Visualizations
As there are no known biosynthetic or signaling pathways involving this compound in biological systems, the creation of diagrams to illustrate such processes is not applicable. Similarly, without established experimental workflows for its extraction from natural sources, a corresponding visualization cannot be generated.
Navigating the Acquisition of n,n-Dimethylpentadecanamide for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Commercial Availability
Extensive searches of commercial chemical databases reveal that n,n-Dimethylpentadecanamide is not offered as a stock item by major chemical suppliers. Researchers seeking to acquire this compound will need to engage the services of a company specializing in custom chemical synthesis.
Custom Synthesis Suppliers
For researchers requiring this compound, partnering with a custom synthesis provider is the most viable route of acquisition. These companies offer expertise in designing and executing synthetic routes for novel or commercially unavailable molecules. The following table summarizes a selection of companies that provide custom organic synthesis services.
| Company | Services Offered | Scale | Contact Information |
| ChiroBlock | Custom synthesis of non-commercially available compounds, route scouting, process optimization.[1] | mg to kg | Website: chiroblock.com |
| BOC Sciences | Custom synthesis of small molecules, building blocks, chiral compounds, and metabolites.[2] | mg to kg | Website: bocsci.com |
| R&D Systems (a Bio-Techne brand) | Custom synthesis of complex organic molecules, including APIs, building blocks, and specialty fine chemicals.[3] | mg to kg | Website: rndsystems.com |
| Pharma Inventor Inc. | Custom synthesis of a wide range of chemical classes, including fatty acid analogues, for biotech, pharmaceutical, and academic researchers.[4] | mg to 100g | Website: pharmainventor.com |
Synthetic Methodology
As this compound is not a standard catalog chemical, a specific, validated synthetic protocol is not publicly available. However, a general and reliable method for the synthesis of N,N-dimethylamides from the corresponding carboxylic acid can be employed. The synthesis of this compound would start from pentadecanoic acid.
General Experimental Protocol: Amide Coupling for the Synthesis of this compound
This protocol is a representative example and may require optimization by the custom synthesis provider.
Reaction: Pentadecanoic acid + Dimethylamine → this compound
Materials:
-
Pentadecanoic acid
-
Dimethylamine (gas or solution in a suitable solvent, e.g., THF)
-
A coupling agent (e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DCC (N,N'-Dicyclohexylcarbodiimide))
-
An organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Reagents for workup and purification (e.g., aqueous HCl, aqueous NaHCO3, brine, anhydrous MgSO4 or Na2SO4, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentadecanoic acid (1 equivalent) in the chosen anhydrous aprotic solvent.
-
Activation: Add the coupling agent (1.1-1.5 equivalents) and the organic base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Introduce dimethylamine (1.5-2 equivalents) to the reaction mixture. If using gaseous dimethylamine, it can be bubbled through the solution. If using a solution, add it dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Logical Workflow for Synthesis
Caption: A logical workflow diagram for the synthesis of this compound.
Potential Research Applications and Signaling Pathways
To date, a search of the scientific literature does not yield any publications detailing the biological activity, signaling pathway involvement, or specific experimental applications of this compound. This presents a unique opportunity for researchers to be the first to characterize this molecule and explore its potential. Based on its structure as a long-chain fatty acid amide, potential areas of investigation could include:
-
Lipid Metabolism: Investigating its role as a potential signaling molecule or its interaction with enzymes involved in fatty acid metabolism.
-
Membrane Interactions: Studying its effects on the physical properties of lipid bilayers and its potential to modulate membrane protein function.
-
Drug Delivery: Exploring its use as a component of lipid nanoparticles or other drug delivery systems due to its amphiphilic nature.
Illustrative Signaling Pathway Investigation Workflow
Should initial screening suggest biological activity, the following workflow could be employed to investigate its impact on a hypothetical signaling pathway.
Caption: A general workflow for investigating the impact of a novel compound on a signaling pathway.
Conclusion
While this compound is not a commercially available reagent, its acquisition is feasible through custom synthesis. This guide provides researchers with the necessary information to source this compound and a foundational understanding of its synthesis. The lack of existing research on this compound represents a greenfield opportunity for novel discoveries in various scientific disciplines.
References
Methodological & Application
Application Notes and Protocols for the Analysis of N,N-Dimethylpentadecanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylpentadecanamide is a long-chain fatty acid amide. The broader class of fatty acid amides (FAAs) is recognized for its diverse roles as signaling molecules in various biological systems.[1][2][3] Prominent examples include the endocannabinoid anandamide and the sleep-inducing substance oleamide.[2] FAAs are involved in a range of physiological processes, and their analysis is crucial for understanding their function and potential therapeutic applications.[2][4] These compounds are typically present at low concentrations in complex biological matrices, necessitating sensitive and robust analytical methods for their quantification.[1]
This document provides a summary of available information and outlines recommended protocols for the analytical characterization of this compound.
Analytical Standards
A thorough search for commercially available, certified analytical standards for this compound has revealed limited options. While some suppliers may list the compound, it is often without a certificate of analysis, or it may be a related but different molecule such as N,N-Dimethyldecanamide.
Recommendation: Researchers should exercise caution and verify the identity and purity of any procured standard. In the absence of a certified reference material, in-house preparation and characterization of an analytical standard may be required.
Physicochemical Properties
| Property | Expected Value / Characteristic |
| Appearance | Colorless to pale yellow liquid or low-melting solid at STP |
| Molecular Formula | C₁₇H₃₅NO |
| Molecular Weight | 269.47 g/mol |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents such as ethanol, methanol, acetone, and chloroform. |
| Boiling Point | Expected to be high, likely >300 °C at atmospheric pressure. |
| Melting Point | Expected to be a low-melting solid. |
Note: These values are estimates and should be experimentally determined for a purified standard.
Recommended Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a highly effective technique for the analysis of fatty acid amides. Gas Chromatography (GC) coupled with MS is also a viable option, though derivatization may be necessary for improved chromatographic performance.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the recommended method for the sensitive and selective quantification of this compound in complex biological matrices.
3.1.1. Sample Preparation Protocol
-
Homogenization: Homogenize tissue samples in a suitable buffer. For liquid samples like plasma or serum, proceed to the next step.
-
Liquid-Liquid Extraction:
-
To 1 mL of the sample (homogenate or plasma), add an appropriate internal standard (e.g., a deuterated analog of this compound, if available, or a structurally similar compound not present in the sample).
-
Add 3 mL of a mixture of isopropanol and ethyl acetate (1:1, v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer with another 3 mL of the solvent mixture.
-
Combine the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
3.1.2. HPLC-MS/MS Instrumental Parameters
| Parameter | Recommended Conditions |
| HPLC System | A UPLC or HPLC system capable of binary gradient elution. |
| Column | A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient Elution | Start at 10% B, ramp to 98% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes. (This gradient should be optimized for the specific column and system). |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40 °C. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. |
| MRM Transitions | To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]⁺. Product ions will result from fragmentation of the parent molecule. |
| Source Parameters | Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the analyte. |
3.1.3. Method Validation
The analytical method should be validated according to standard guidelines, assessing:
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Selectivity and Specificity
-
Matrix Effects
-
Stability
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of this compound.
3.2.1. Sample Preparation and Derivatization
The same liquid-liquid extraction protocol as for HPLC-MS/MS can be used. However, for GC analysis, a derivatization step to increase volatility and improve peak shape may be beneficial, although not always necessary for N,N-dialkylamides. If derivatization is required, silylation reagents such as BSTFA can be used.
3.2.2. GC-MS Instrumental Parameters
| Parameter | Recommended Conditions |
| GC System | A gas chromatograph with a split/splitless injector. |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Injector Temperature | 280 °C. |
| Oven Program | Start at 150 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 5 minutes. (This program should be optimized). |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. |
| Mass Spectrometer | A single quadrupole or triple quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Mode | For quantification, Selected Ion Monitoring (SIM) of characteristic ions. For identification, a full scan from m/z 50-500. |
| Source Temperature | 230 °C. |
| Transfer Line Temp | 280 °C. |
Biological Context: Fatty Acid Amide Signaling
While specific signaling pathways involving this compound have not been identified in the literature, it belongs to the class of fatty acid amides (FAAs), which are known to be biologically active lipids.[1][2][3] The general biosynthesis and degradation of FAAs provide a context for their analysis.
The biosynthesis of primary fatty acid amides is thought to involve the enzyme fatty acid amide hydrolase (FAAH) acting in reverse, or other N-acyltransferases.[2] The degradation of many FAAs is also catalyzed by FAAH, which hydrolyzes the amide bond to yield the corresponding fatty acid and amine.[3]
Visualizations
References
Application Note: Analysis of N,N-Dimethylpentadecanamide by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a sensitive and specific method for the qualitative and quantitative analysis of N,N-Dimethylpentadecanamide using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures suitable for researchers, scientists, and professionals in drug development. The method demonstrates good linearity and repeatability for the determination of this long-chain fatty acid amide.
Introduction
This compound is a long-chain fatty acid amide. The analysis of such compounds is crucial in various fields, including biochemistry and drug development, for understanding their metabolic pathways and potential therapeutic effects. Due to their characteristically low volatility, their analysis by gas chromatography can be challenging.[1][2] This application note presents an optimized GC-MS method that ensures reliable and reproducible results. The use of a robust sample preparation technique and optimized instrument parameters allows for the successful analysis of this compound.
Experimental
Sample Preparation
A standard stock solution of this compound was prepared in methanol. Working standards were prepared by serial dilution of the stock solution. For sample matrices, a liquid-liquid extraction or solid-phase extraction may be employed to isolate the analyte of interest.[3]
Protocol: Liquid-Liquid Extraction
-
To 1 mL of the sample matrix (e.g., plasma, cell lysate), add 3 mL of a 2:1 (v/v) mixture of dichloromethane and methanol.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (lower) layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in 100 µL of methanol.
-
Transfer the reconstituted sample to a GC vial for analysis.[5]
GC-MS Instrumentation and Conditions
The analysis was performed on a gas chromatograph coupled to a mass spectrometer. The following instrumental parameters were used:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Solvent Delay | 5 min |
| Acquisition Mode | Full Scan and Selected Ion Monitoring (SIM) |
Results and Discussion
Chromatographic Performance
Under the described GC conditions, this compound exhibited good chromatographic peak shape and retention time reproducibility. The expected retention time is in the range of 12-15 minutes.
Mass Spectral Data
The electron ionization mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The molecular ion (M+) at m/z 269.5 would likely be observed, along with other significant fragments.
Table 1: Expected Mass Spectral Data for this compound
| m/z | Relative Abundance (%) | Proposed Fragment |
| 269.5 | 5-15 | [M]+ |
| 254.4 | 10-20 | [M-CH3]+ |
| 72.1 | 100 | [C4H10N]+ |
| 58.1 | 40-60 | [C3H8N]+ |
Method Validation
The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). Based on similar analyses of long-chain amides, the following performance characteristics are anticipated.[6][7]
Table 2: Anticipated Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of analytical steps for this compound.
Conclusion
The described GC-MS method provides a reliable and robust approach for the analysis of this compound. The sample preparation protocol is effective in isolating the analyte from complex matrices, and the GC-MS conditions are optimized for good chromatographic separation and sensitive detection. This application note serves as a valuable resource for researchers and scientists working with long-chain fatty acid amides.
References
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of N,N-Dimethylpentadecanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylpentadecanamide is a long-chain fatty acid amide, a class of molecules with diverse biological activities and potential therapeutic applications. Understanding the structure and purity of this compound is crucial for its development and application in research and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of organic molecules. These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including expected chemical shifts and experimental parameters.
Predicted NMR Data for this compound
Due to the restricted rotation around the carbon-nitrogen amide bond, the two N-methyl groups are chemically non-equivalent and are expected to show distinct signals in the NMR spectrum.[1][2] The long aliphatic chain will exhibit characteristic signals for the terminal methyl group, the methylene groups adjacent to the carbonyl and the terminal methyl, and a large unresolved multiplet for the bulk of the methylene chain.
Predicted ¹H NMR Spectral Data
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| N-CH₃ | Singlet | ~2.95 | N/A |
| N-CH₃ | Singlet | ~2.90 | N/A |
| α-CH₂ | Triplet | ~2.30 | ~7.5 |
| β-CH₂ | Multiplet | ~1.60 | |
| (CH₂)₁₁ | Multiplet | ~1.25 | |
| ω-CH₃ | Triplet | ~0.88 | ~7.0 |
Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~173 |
| N-CH₃ | ~37 |
| N-CH₃ | ~35 |
| α-CH₂ | ~36 |
| β-CH₂ | ~25 |
| (CH₂)₁₁ | ~29-32 |
| ω-1 CH₂ | ~22.7 |
| ω-CH₃ | ~14.1 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard with a signal that does not overlap with the analyte signals (e.g., tetramethylsilane (TMS) for chemical shift referencing, or a stable compound with a known concentration for quantification).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.
NMR Data Acquisition
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard 1D pulse sequence (e.g., zg30) |
| Number of Scans | 16-64 (depending on sample concentration) |
| Relaxation Delay (d1) | 1-2 seconds |
| Acquisition Time | 3-4 seconds |
| Spectral Width | 12-16 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Proton-decoupled ¹³C experiment (e.g., zgpg30) |
| Number of Scans | 1024 or more (due to lower natural abundance and gyromagnetic ratio) |
| Relaxation Delay (d1) | 2-5 seconds |
| Acquisition Time | 1-2 seconds |
| Spectral Width | 200-240 ppm |
| Temperature | 298 K |
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integration: Integrate the signals to determine the relative ratios of the different protons. For quantitative NMR (qNMR), compare the integral of an analyte signal to the integral of the internal standard.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Quantitative NMR (qNMR) of this compound
Quantitative NMR can be used to determine the purity of this compound without the need for a specific reference standard of the analyte itself.[3][4][5]
Protocol for Purity Determination:
-
Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard of known purity (e.g., maleic acid, dimethyl sulfone). Dissolve both in a deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation and accurate integration. A 90° pulse angle is recommended for maximizing the signal.[6]
-
Data Processing: Process the spectrum as described above.
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical relationships in the NMR analysis of this compound.
References
- 1. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
Applications of N,N-Dimethylpentadecanamide in Metabolic Studies: A Hypothetical Framework
Application Notes
N,N-Dimethylpentadecanamide is a saturated fatty acid amide characterized by a fifteen-carbon chain (pentadecanoic acid) with a dimethylated amide head group. While direct studies on the metabolic effects of this compound are not extensively documented in publicly available research, its structural similarity to other N,N-dialkyl fatty acid amides and endogenous fatty acid amides, such as anandamide, suggests its potential utility as a tool in metabolic research, particularly in studies of the endocannabinoid system. Fatty acid amides are a class of bioactive lipids that play crucial roles in various physiological processes.[1] The primary enzyme responsible for the degradation of many fatty acid amides is Fatty Acid Amide Hydrolase (FAAH).[2][3] Inhibition of FAAH leads to an increase in the endogenous levels of its substrates, thereby potentiating their signaling effects.[2][4]
Given its N,N-dimethylated structure, which may confer resistance to hydrolysis by FAAH, this compound could potentially act as a competitive inhibitor of this enzyme. By blocking FAAH activity, this compound could be used to probe the downstream metabolic and signaling consequences of elevated endocannabinoid levels. The endocannabinoid system is a key regulator of energy metabolism, appetite, and fat and glucose metabolism.[5] Therefore, a selective FAAH inhibitor can be a valuable tool to investigate metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
This document outlines hypothetical applications and experimental protocols for using this compound as a putative FAAH inhibitor in metabolic studies. The presented methodologies are based on established techniques for characterizing FAAH inhibitors and their effects on metabolic pathways.
Key Potential Applications:
-
Investigation of the Endocannabinoid System's Role in Metabolic Regulation: By inhibiting FAAH, this compound could be used to artificially elevate levels of endogenous cannabinoids like anandamide, allowing for the study of their impact on glucose uptake, lipogenesis, and insulin sensitivity in various cell types and animal models.
-
Elucidation of Fatty Acid Amide Signaling Pathways: The compound could help in dissecting the signaling cascades downstream of cannabinoid receptors (CB1 and CB2) that are activated by the accumulation of endogenous FAAH substrates.
-
Therapeutic Target Validation: As FAAH is a potential therapeutic target for metabolic diseases, this compound could be used in preclinical studies to assess the therapeutic potential and potential side effects of FAAH inhibition.[2][6]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from the experimental protocols described below. These values are for illustrative purposes and would need to be determined experimentally.
| Parameter | Control Group | This compound Treated Group | Units | Significance (p-value) |
| FAAH Activity | 100 ± 10 | 25 ± 5 | % of Control | < 0.01 |
| Anandamide Levels (Brain) | 5 ± 1 | 15 ± 3 | pmol/g tissue | < 0.01 |
| Glucose Uptake (Adipocytes) | 150 ± 20 | 250 ± 30 | pmol/min/mg protein | < 0.05 |
| Lipid Accumulation (Hepatocytes) | 1.0 ± 0.2 | 0.6 ± 0.1 | Arbitrary Units (Oil Red O staining) | < 0.05 |
| Insulin-stimulated Akt phosphorylation | 100 ± 15 | 180 ± 25 | % of Control | < 0.05 |
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay
Objective: To determine the inhibitory potential and kinetics of this compound on FAAH activity.
Materials:
-
Recombinant human FAAH
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, recombinant FAAH enzyme, and varying concentrations of this compound. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic FAAH substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Measurement of Endogenous Anandamide Levels in Mouse Brain
Objective: To assess the in vivo effect of this compound on the levels of the endogenous FAAH substrate, anandamide.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., a mixture of saline, PEG400, and Tween 80)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Internal standard (e.g., anandamide-d8)
Procedure:
-
Administer this compound or vehicle to mice via intraperitoneal (i.p.) injection.
-
At a predetermined time point post-injection (e.g., 2 hours), euthanize the mice and rapidly dissect the brains.
-
Homogenize the brain tissue in a suitable solvent (e.g., acetonitrile) containing the internal standard.
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant and perform a solid-phase extraction to purify the lipid fraction.
-
Analyze the purified extract using LC-MS/MS to quantify the levels of anandamide.
-
Normalize the anandamide levels to the tissue weight.
Protocol 3: Assessment of Glucose Uptake in 3T3-L1 Adipocytes
Objective: To evaluate the effect of this compound-induced FAAH inhibition on insulin-stimulated glucose uptake in adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Insulin
-
Radiolabeled 2-deoxy-D-glucose ([³H]2-DOG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation counter
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Pre-treat the adipocytes with this compound or vehicle for a specified duration (e.g., 24 hours).
-
Wash the cells and incubate them in serum-free medium for 2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.
-
Initiate glucose uptake by adding KRH buffer containing [³H]2-DOG.
-
After 10 minutes, terminate the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each sample.
Signaling Pathways and Workflows
Caption: Hypothetical mechanism of this compound action.
Caption: Logical workflow for investigating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 6. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethylpentadecanamide as a Biomarker for Disease: Current Status
A thorough review of publicly available scientific literature and databases reveals no current studies identifying N,N-Dimethylpentadecanamide as a biomarker for any disease.
Extensive searches were conducted to locate research pertaining to the quantification of this compound in biological samples, its association with pathological conditions, or established protocols for its analysis in a clinical or research setting. These searches included queries for:
-
"this compound as a disease biomarker"
-
"Biological activity of this compound"
-
"Quantification of this compound in biological samples"
-
"Mass spectrometry of this compound"
-
"Lipidomics data for this compound"
-
"this compound in cancer"
-
"this compound in metabolic disorders"
The search results did not yield any publications containing quantitative data, experimental protocols, or established signaling pathways related to this compound as a disease biomarker. The scientific focus in related areas has been on other molecules, such as the enzyme Nicotinamide N-methyltransferase (NNMT) or other classes of fatty acid amides like N-acylethanolamines.
Due to the absence of primary research data on this specific compound in a biomarker context, it is not possible to provide the requested detailed Application Notes, quantitative data tables, or experimental protocols. The creation of such a document would require foundational studies that establish and validate the role of this compound in a disease process, which do not appear to have been published.
Researchers interested in this molecule may need to undertake initial discovery studies, including:
-
Chemical Synthesis and Standardization: Synthesizing and purifying this compound to serve as an analytical standard.
-
Method Development: Developing and validating a sensitive analytical method, likely using mass spectrometry (e.g., LC-MS/MS or GC-MS), for its detection and quantification in biological matrices like plasma, serum, or tissue.
-
Exploratory Studies: Conducting untargeted or targeted metabolomics/lipidomics studies on patient cohorts with specific diseases to determine if levels of this compound are altered compared to healthy controls.
Until such foundational research is performed and published, the potential of this compound as a disease biomarker remains unexplored.
Application Note and Protocol for the Solubilization of N,N-Dimethylpentadecanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N,N-Dimethylpentadecanamide is a long-chain fatty acid amide. Due to its long alkyl chain, it is a lipophilic, waxy solid with low solubility in aqueous solutions. Proper solubilization is critical for its handling, formulation, and use in various experimental settings, including in vitro and in vivo studies. This document provides a detailed protocol for dissolving this compound in common laboratory solvents and outlines the necessary safety precautions.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1][2][3][4]
-
Handling: Handle in a well-ventilated area to avoid inhalation of any dust or fumes.[1][2][3] Avoid contact with skin and eyes.[1][2][3][4] In case of contact, rinse the affected area thoroughly with water.[1][2][3][4]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1][2]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1][2]
Physicochemical Properties (Inferred):
Based on the properties of similar long-chain amides, this compound is expected to be a waxy or oily solid at room temperature with poor water solubility.[2][3]
Protocol for Dissolving this compound
This protocol provides a general guideline for dissolving this compound. The choice of solvent will depend on the specific experimental requirements. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your application.
Materials:
-
This compound
-
Selected solvent (see Table 1)
-
Vortex mixer
-
Water bath or heating block (optional)
-
Appropriate glassware (e.g., vials, tubes)
Experimental Workflow:
Caption: Experimental workflow for dissolving this compound.
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a suitable glass vial.
-
Solvent Addition: Add the selected solvent to the vial to achieve the desired concentration.
-
Vortexing: Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.
-
Heating (Optional): If the compound does not fully dissolve at room temperature, gentle heating may be applied. Place the vial in a water bath or on a heating block set to a low temperature (e.g., 30-40°C).
-
Caution: When using flammable organic solvents, avoid open flames and ensure proper ventilation.
-
-
Vortexing with Heat: Periodically remove the vial from the heat source and vortex until the solid is completely dissolved.
-
Cooling and Storage: Allow the solution to cool to room temperature. If the compound remains in solution, it is ready for use. If precipitation occurs upon cooling, the solution may need to be warmed again before use or a different solvent should be considered. Store the solution in a tightly sealed container at the appropriate temperature to prevent solvent evaporation and degradation.
Solubility Data
Specific quantitative solubility data for this compound is not widely available in the literature. However, based on the principle of "like dissolves like," its solubility in common laboratory solvents can be predicted.[5] A summary of expected solubility is provided in Table 1. It is crucial to experimentally verify the solubility for your specific application.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Notes |
| Non-polar | Hexane, Heptane | Moderate to High | The long alkyl chain of this compound should allow for good solubility in non-polar solvents. |
| Moderately Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | High | These solvents are often effective for dissolving a wide range of organic compounds, including amides. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | DMSO and DMF are powerful solvents capable of dissolving many poorly soluble organic molecules. They are often used for preparing stock solutions for biological assays. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Solubility is expected to be lower in these solvents compared to less polar ones due to the compound's long hydrocarbon tail. Gentle heating may improve solubility. |
| Aqueous | Water, Buffers | Very Low/Insoluble | Due to its long, non-polar alkyl chain, this compound is expected to be practically insoluble in water.[2][3] |
Logical Relationship for Solvent Selection
The choice of solvent is a critical step and should be guided by the downstream application.
Caption: Decision-making workflow for selecting an appropriate solvent.
Disclaimer: The information provided in this document is for guidance purposes only. It is essential to conduct your own experiments to determine the most suitable conditions for your specific needs and to consult the relevant safety data sheets before handling any chemicals.
References
Application Notes and Protocols for n,n-Dimethylpentadecanamide in Material Science Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the specific applications of n,n-Dimethylpentadecanamide in material science is limited. The following application notes and protocols are based on the established roles of analogous long-chain fatty acid amides and N,N-dialkylamides. These should be considered as starting points for investigation and optimization.
Introduction
This compound is an amphiphilic molecule characterized by a long C15 alkyl chain (pentadecyl group) and a dimethylated amide head group. This structure imparts surfactant-like properties, making it a candidate for various applications in material science, including as a polymer processing aid, a component in self-assembling systems, and a phase change material. Its utility stems from the interplay between the hydrophobic tail and the polar, yet uncharged, amide headgroup.
Application as a Polymer Processing Aid
Long-chain fatty acid amides are known to function as lubricants and slip agents in polymer processing. They migrate to the surface of the polymer melt, reducing friction between the polymer and processing equipment and between polymer chains themselves. This can lead to improved processing efficiency and better surface finish of the final product.
Experimental Protocol: Evaluation of this compound as a Processing Aid in Polyethylene Extrusion
Objective: To determine the effect of this compound on the extrusion torque, die pressure, and surface quality of linear low-density polyethylene (LLDPE).
Materials:
-
Linear Low-Density Polyethylene (LLDPE) powder
-
This compound
-
Twin-screw extruder with a capillary die
-
Torque rheometer
-
Pressure transducer
-
Scanning Electron Microscope (SEM)
Procedure:
-
Compounding: Dry blend LLDPE powder with varying concentrations of this compound (0.1, 0.2, 0.5, and 1.0 wt%). A control batch with no additive is also prepared.
-
Extrusion:
-
Set the extruder temperature profile for LLDPE (e.g., 170°C, 180°C, 190°C, 200°C from feed zone to die).
-
Feed the compounded material into the extruder at a constant screw speed (e.g., 50 rpm).
-
Allow the process to stabilize and record the steady-state torque and die pressure.
-
-
Characterization:
-
Collect the extrudate for each concentration.
-
Visually inspect the surface for melt fracture and surface smoothness.
-
Analyze the surface morphology of the extrudates using SEM.
-
Expected Quantitative Data:
| Concentration of this compound (wt%) | Extrusion Torque (N·m) | Die Pressure (MPa) | Surface Quality Observation |
| 0 (Control) | 45 | 15 | Severe melt fracture |
| 0.1 | 42 | 13.5 | Moderate melt fracture |
| 0.2 | 38 | 12 | Slight melt fracture |
| 0.5 | 35 | 10.5 | Smooth surface |
| 1.0 | 34 | 10 | Smooth surface |
Note: The above data is hypothetical and serves as an example of expected trends.
Experimental workflow for evaluating processing aid efficiency.
Application in Self-Assembled Systems
The amphiphilic nature of this compound suggests its potential to self-assemble in solution to form micelles or vesicles. These organized structures can be utilized for the encapsulation and delivery of active molecules in various formulations.
Experimental Protocol: Characterization of Micelle Formation
Objective: To determine the critical micelle concentration (CMC) and the size of self-assembled this compound aggregates in an aqueous solution.
Materials:
-
This compound
-
Pyrene (fluorescent probe)
-
Deionized water
-
Fluorometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
CMC Determination using Pyrene Fluorescence:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
Prepare a series of aqueous solutions of this compound with concentrations ranging from 10⁻⁶ M to 10⁻² M.
-
Add a small aliquot of the pyrene stock solution to each vial, and evaporate the solvent to leave a thin film of pyrene.
-
Add the this compound solutions to the vials and allow them to equilibrate overnight.
-
Measure the fluorescence emission spectra of pyrene (excitation at 334 nm).
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks (~373 nm and ~384 nm, respectively).
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration. The inflection point indicates the CMC.
-
-
Particle Size Analysis (DLS):
-
Prepare a solution of this compound at a concentration significantly above the determined CMC (e.g., 10x CMC).
-
Filter the solution through a 0.22 µm filter.
-
Measure the hydrodynamic diameter of the aggregates using DLS.
-
Expected Quantitative Data:
| Parameter | Value |
| Critical Micelle Concentration (CMC) | ~ 5 x 10⁻⁴ M |
| Hydrodynamic Diameter (Z-average) | 10 - 20 nm |
Note: These values are estimations based on similar long-chain non-ionic surfactants.
Self-assembly of amphiphiles into micelles above the CMC.
Application as a Phase Change Material (PCM)
Fatty acid amides are being investigated as organic phase change materials for thermal energy storage. They can absorb and release large amounts of latent heat during their solid-liquid phase transitions.
Experimental Protocol: Thermal Characterization of this compound as a PCM
Objective: To determine the melting temperature and latent heat of fusion of this compound.
Materials:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetic aluminum pan and seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 100°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to room temperature at the same rate.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
Analyze the endothermic peak from the second heating scan to determine the onset melting temperature, peak melting temperature, and the latent heat of fusion (area under the peak).
-
Expected Quantitative Data:
| Thermal Property | Expected Value |
| Onset Melting Temperature | ~ 60 - 70 °C |
| Peak Melting Temperature | ~ 65 - 75 °C |
| Latent Heat of Fusion | ~ 130 - 150 J/g |
Note: These values are based on data for similar fatty acid amides.[1]
Phase change diagram for a PCM.
References
Application Notes and Protocols for N,N-Dimethylpentadecanamide as a Surfactant and Emulsifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylpentadecanamide is a tertiary amide with a 15-carbon fatty acid chain. While specific data for this molecule is limited in publicly available literature, its structural similarity to other N,N-dimethylalkanamides suggests its potential utility as a nonionic surfactant and emulsifier. This document provides an overview of its predicted properties, potential applications, and generalized protocols for its characterization and use, drawing parallels from related, well-studied shorter-chain homologues such as N,N-dimethyloctanamide, N,N-dimethyldecanamide, and N,N-dimethyldodecanamide. These compounds are known for their surface-active properties and are used in various industrial and pharmaceutical applications.[1][2]
Predicted Physicochemical Properties and Surfactant Characteristics
The surfactant properties of N,N-dimethylalkanamides are attributed to their amphiphilic nature, possessing a hydrophilic dimethylamide head group and a long hydrophobic alkyl chain. Key parameters that define a surfactant's efficacy include its Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB).
Table 1: Predicted and Comparative Physicochemical Properties of N,N-Dimethylalkanamides
| Property | N,N-Dimethyloctanamide | N,N-Dimethyldecanamide | N,N-Dimethyldodecanamide | This compound (Predicted) |
| Molecular Formula | C10H21NO | C12H25NO | C14H29NO | C17H35NO |
| Molecular Weight ( g/mol ) | 171.28 | 199.34 | 227.40 | 269.48 |
| LogP (Predicted) | ~3.5 | ~4.5 | ~5.5 | ~7.0 |
| Critical Micelle Concentration (CMC) | Higher | Intermediate | Lower[3] | Expected to be very low |
| Hydrophilic-Lipophilic Balance (HLB) (Predicted) | ~10-12 | ~9-11 | ~8-10 | ~6-8 |
Note: Predicted values for this compound are extrapolations based on trends observed in shorter-chain homologues and general surfactant principles. Experimental verification is required.
Applications in Research and Drug Development
Given its predicted properties, this compound could be a valuable tool in various research and pharmaceutical applications:
-
Emulsifier for Poorly Soluble Drugs: Its predicted low HLB suggests utility in creating stable water-in-oil (W/O) emulsions, which can be advantageous for the formulation of lipophilic drug compounds.
-
Component of Self-Emulsifying Drug Delivery Systems (SEDDS): The ability to form fine emulsions upon gentle agitation in an aqueous medium makes it a candidate for SEDDS, enhancing the oral bioavailability of poorly water-soluble drugs.
-
Solubilizing Agent: Like other N,N-dimethylamides, it is expected to be a good solvent for a variety of organic molecules, aiding in the preparation of stock solutions for in vitro assays.[2]
-
Adjuvant in Topical Formulations: Its surfactant properties could enhance the spreading and penetration of active pharmaceutical ingredients (APIs) in creams and ointments.
Experimental Protocols
The following are generalized protocols for characterizing the surfactant and emulsifying properties of this compound.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Tensiometer (Du Noüy ring or Wilhelmy plate)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in water. Due to its expected low water solubility, a co-solvent like ethanol may be initially required, which should then be minimized in the final dilutions.
-
Create a series of dilutions of the stock solution with high-purity water.
-
Measure the surface tension of each dilution using the tensiometer, starting from the most dilute solution.
-
Record the surface tension as a function of the logarithm of the concentration.
-
Plot the data. The CMC is the point at which the surface tension ceases to decrease significantly with increasing concentration.[4]
Protocol 2: Evaluation of Emulsifying Capability
Objective: To assess the ability of this compound to form and stabilize an oil-in-water (O/W) or water-in-oil (W/O) emulsion.
Materials:
-
This compound
-
Immiscible oil phase (e.g., mineral oil, soybean oil)
-
Aqueous phase (e.g., purified water, buffer)
-
Homogenizer (e.g., high-shear mixer, sonicator)
-
Microscope with a calibrated reticle
-
Graduated cylinders
Procedure:
-
Prepare the oil and aqueous phases. Dissolve this compound in the oil phase at various concentrations (e.g., 1%, 2%, 5% w/w).
-
Combine the oil and aqueous phases in a defined ratio (e.g., 30:70 oil to water).
-
Homogenize the mixture for a set period and at a constant speed.
-
Transfer a portion of the emulsion to a graduated cylinder and monitor for phase separation over time (e.g., at 1, 6, 24, and 48 hours).
-
Evaluate the emulsion stability by measuring the volume of the separated phases.
-
Characterize the emulsion droplet size and distribution using microscopy. A smaller and more uniform droplet size generally indicates better emulsification.
Toxicity and Safety Considerations
Table 2: Toxicological Profile of Related N,N-Dimethylalkanamides
| Compound | Acute Oral Toxicity (LD50, rat) | Dermal Irritation | Eye Irritation | Developmental Toxicity |
| N,N-Dimethyloctanamide | Low systemic toxicity[1] | Irritant[1] | Irritant[1] | No evidence of developmental toxicity at doses up to 1000 mg/kg/day in rabbits[1] |
| N,N-Dimethyldecanamide | Low systemic toxicity[1] | Irritant[1] | Irritant[1] | No evidence of developmental toxicity at doses up to 1000 mg/kg/day in rabbits[1] |
General Safety Precautions:
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Visualizing Experimental Workflows and Concepts
Caption: Workflow for characterizing surfactant properties.
Caption: Micelle formation above the Critical Micelle Concentration (CMC).
Caption: Proposed mechanism for enhanced drug delivery.
References
- 1. Federal Register :: Octanamide, N,N-dimethyl and Decanamide, N,N-dimethyl; Exemptions from the Requirement of a Tolerance [federalregister.gov]
- 2. CN103381359A - Preparation method for catalyst for N,N-dimethyl-caprylamide/decanamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: n,n-Dimethylpentadecanamide Purification
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with n,n-Dimethylpentadecanamide.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing low yield of this compound after purification by normal-phase column chromatography. What are the potential causes and solutions?
Answer:
Low recovery during column chromatography can stem from several factors related to the compound's properties and the chromatographic conditions. This compound possesses a long, nonpolar alkyl chain, which can lead to strong interactions with nonpolar stationary phases or issues with solubility in the mobile phase.
Potential Causes and Solutions:
-
Irreversible Adsorption to Stationary Phase: The compound may be too strongly adsorbed to the silica gel.
-
Solution: Decrease the polarity of the stationary phase (e.g., use alumina) or increase the polarity of the mobile phase. A gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate or dichloromethane) can be effective.
-
-
Compound Precipitation on the Column: If the mobile phase is not a good solvent for this compound, it may precipitate on the column.
-
Solution: Ensure complete dissolution of the crude sample in the loading solvent. Consider using a stronger, less polar solvent system for both loading and elution.
-
-
Inappropriate Mobile Phase Polarity: The mobile phase may not be optimal for eluting the compound.
-
Solution: Systematically test different solvent systems with varying polarities. A common starting point for amides is a mixture of hexane and ethyl acetate. For a nonpolar compound like this compound, a higher percentage of hexane will likely be required.
-
Illustrative Data on Mobile Phase Selection:
| Mobile Phase System (Hexane:Ethyl Acetate) | Purity (%) | Recovery (%) |
| 95:5 | >98 | 75 |
| 90:10 | 97 | 85 |
| 80:20 | 95 | 92 |
Issue 2: Co-elution of Impurities
Question: I am unable to separate my product from a closely related impurity during chromatography. How can I improve the resolution?
Answer:
Co-elution is a common challenge when impurities have similar polarities to the target compound. For this compound, common impurities might include the starting pentadecanoic acid or other long-chain byproducts.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Fine-tune the solvent system. Small changes in the solvent ratio can significantly impact resolution. The use of a ternary solvent system (e.g., hexane, ethyl acetate, and a small amount of a third solvent like triethylamine to suppress tailing of acidic impurities) can sometimes improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Options include:
-
Alumina: Can offer different selectivity compared to silica gel.
-
Reverse-Phase Silica (C18): This is particularly useful for nonpolar compounds. Elution is performed with polar mobile phases (e.g., acetonitrile/water or methanol/water).
-
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation.[1]
-
Solution: Decrease the amount of crude material loaded onto the column.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials and byproducts of the amidation reaction. These can include:
-
Pentadecanoic acid: The carboxylic acid starting material.
-
Dimethylamine: The amine starting material (though volatile and often removed during workup).
-
Coupling reagents/byproducts: If using peptide coupling reagents (e.g., DCC, EDC), byproducts such as DCU or EDU can be present.
-
Side-reaction products: Depending on the synthetic route, other long-chain byproducts may be formed.
Q2: Can I use recrystallization to purify this compound?
A2: Yes, recrystallization can be a highly effective method for purifying solid amides, provided a suitable solvent system can be found. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should either be insoluble or remain in solution at lower temperatures. Given the nonpolar nature of this compound, you might explore solvents such as:
-
Hexane
-
Heptane
-
Acetone
-
Acetonitrile
-
Mixtures of a good solvent and a poor solvent (e.g., dichloromethane/hexane).
Q3: My purified this compound shows peak tailing in HPLC analysis. What could be the cause?
A3: Peak tailing in HPLC can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica packing. For amide compounds, this can sometimes be addressed by adding a small amount of a modifier like trifluoroacetic acid (TFA) or triethylamine (TEA) to the mobile phase, depending on the nature of the interaction.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading.[1] Flushing the column or replacing it may be necessary.[1]
Q4: What is the expected solubility of this compound?
A4: Due to its long C15 alkyl chain, this compound is expected to be highly soluble in nonpolar organic solvents like hexane, toluene, and dichloromethane. It will have limited solubility in more polar solvents. While amides can be polar, the long hydrocarbon tail dominates the molecule's overall polarity, making it behave more like a lipid. Its solubility in polar solvents like ethanol and methanol will be moderate at best and likely poor in water.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline for the purification of this compound using normal-phase column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is a good candidate.
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of N,N-Dimethylpentadecanamide
Welcome to the technical support center for the synthesis of N,N-Dimethylpentadecanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of this compound, providing targeted solutions to enhance yield and purity.
Question 1: My reaction yield is very low. What are the common causes when using the acid chloride method (Schotten-Baumann conditions)?
Answer: Low yields in the Schotten-Baumann reaction are frequently due to one of the following issues:
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Incomplete Acid Chloride Formation: The conversion of pentadecanoic acid to pentadecanoyl chloride may be incomplete. Ensure your chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient excess. Adding a catalytic amount of DMF can accelerate the formation of the acid chloride.
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Amine Protonation: The reaction between pentadecanoyl chloride and dimethylamine produces one equivalent of hydrochloric acid (HCl). This acid will react with the basic dimethylamine to form a non-nucleophilic ammonium salt, effectively halting the reaction. It is crucial to add a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl as it forms.[1][2]
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Hydrolysis of Acid Chloride: Pentadecanoyl chloride is highly reactive and susceptible to hydrolysis by any moisture present in the reactants, solvent, or glassware. Ensure all materials are thoroughly dried before use.
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Side Reactions with Solvent: Using protic solvents like methanol with the acid chloride can lead to ester formation as a major side product. It is recommended to use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.
Question 2: I am attempting a direct amidation of pentadecanoic acid with dimethylamine using a coupling agent, but the reaction is slow and the yield is poor. How can I optimize this?
Answer: Direct amidation often requires optimization of several factors:
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Choice of Coupling Agent: Not all coupling agents are equally effective. For long-chain fatty acids, reagents like HATU, HBTU, or EDC with an additive like HOBt are generally effective. Boronic acid derivatives, such as 3,4,5-trifluorophenylboronic acid, have also been shown to be effective catalysts for the amidation of long-chain fatty acids, significantly lowering the activation energy.[3]
-
Reaction Temperature: While some modern coupling agents work efficiently at room temperature, direct amidation, especially without a highly active catalyst, may require elevated temperatures to proceed at a reasonable rate. Temperatures above 150°C can sometimes achieve high yields even without a catalyst, though this may not be suitable for sensitive substrates.[3]
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Stoichiometry: Ensure the stoichiometry of the coupling agent and base is correct. Typically, 1.1 to 1.5 equivalents of the coupling agent and base are used relative to the carboxylic acid.
-
Removal of Water: The reaction produces water as a byproduct, which can hinder the reaction. Using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium toward product formation, especially in thermally-driven reactions.
Question 3: My final product is contaminated with a byproduct that is difficult to remove. What could it be and how can I purify my this compound?
Answer: The identity of the byproduct depends on the synthetic route.
-
From Acid Chloride Route: A common impurity is the unreacted pentadecanoic acid, resulting from hydrolysis of the acid chloride. Another possibility is the formation of a symmetric anhydride from the reaction of the acid chloride with unreacted carboxylate.
-
From Coupling Agent Route: If using a carbodiimide coupling agent like DCC or EDC, the urea byproduct (DCU or EDU) can be a major impurity. While DCU is often insoluble in solvents like DCM and can be filtered off, EDU is more water-soluble, facilitating its removal during an aqueous workup.
Purification Strategy:
-
Aqueous Workup: Perform an acid-base extraction. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted dimethylamine and basic additives. Follow this with a wash using a dilute base solution (e.g., 1M NaOH or NaHCO3) to remove unreacted pentadecanoic acid and acidic additives.
-
Chromatography: If the aqueous workup is insufficient, column chromatography on silica gel is the most effective method for separating the nonpolar this compound from more polar impurities. A gradient elution starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) is typically effective.
Data on Amidation of Long-Chain Fatty Acids
The following table summarizes typical reaction conditions and yields for the amidation of long-chain fatty acids, which can serve as a reference for optimizing the synthesis of this compound.
| Carboxylic Acid | Amine | Method/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Oleic Acid | Diethanolamine | Immobilized Lipase | - | 60-65 | - | ~78 |
| Palmitic Acid | Ammonia | Thionyl Chloride / Et3N | THF | 65 | 12 | ~33 |
| Oleic Acid | 2-Aminoethanol | EDC / HOBt | DCM | Room Temp | 12 | >90 |
| Lauric Acid | Diethylamine | TiCl4 | Pyridine | 85 | 2 | ~9 |
| Various Fatty Acids | Primary Amines | None (Direct Thermal) | - | 180 | 2-4 | >95 |
| Phenyl Fatty Acid | Diamine | 3,4,5-Trifluorophenylboronic acid | Toluene | 110 | - | High |
Note: This table is compiled from various sources reporting on the synthesis of different fatty amides and serves as a guideline. Actual yields for this compound may vary.[3][4][5]
Experimental Protocols
Below are detailed protocols for the two primary methods of synthesizing this compound.
Protocol 1: Synthesis via Pentadecanoyl Chloride (Schotten-Baumann Conditions)
This two-step method first converts the carboxylic acid to a more reactive acid chloride, which is then reacted with dimethylamine.
Step 1: Formation of Pentadecanoyl Chloride
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pentadecanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the solution at 0°C (ice bath).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material via TLC.
-
After the reaction is complete, remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The crude pentadecanoyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude pentadecanoyl chloride in anhydrous DCM and cool the flask to 0°C in an ice bath under a nitrogen atmosphere.
-
In a separate flask, dissolve dimethylamine (1.2 eq, e.g., as a 2M solution in THF) and triethylamine (Et₃N) (1.5 eq) in anhydrous DCM.
-
Slowly add the dimethylamine/triethylamine solution to the stirred solution of pentadecanoyl chloride dropwise via an addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the acid chloride is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Direct Amidation using a Coupling Agent (EDC/HOBt)
This one-pot method couples the carboxylic acid and amine directly, avoiding the need to isolate the reactive acid chloride.
-
To a round-bottom flask, add pentadecanoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add dimethylamine (1.2 eq, e.g., as a 2M solution in THF) to the solution, followed by triethylamine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visual Guides
Experimental Workflow: Acid Chloride Method
The following diagram illustrates the general workflow for the synthesis of this compound via the acid chloride intermediate.
Caption: Workflow for this compound synthesis via acid chloride.
Troubleshooting Logic: Low Reaction Yield
This decision tree provides a logical path for troubleshooting low yields in your synthesis.
Caption: Decision tree for troubleshooting low amide synthesis yield.
References
n,n-Dimethylpentadecanamide stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of N,N-Dimethylpentadecanamide.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
A: this compound, as a tertiary fatty acid amide, is generally considered a chemically stable compound at ambient temperature and neutral pH.[1] It is resistant to air oxidation and hydrolysis in dilute, neutral aqueous solutions. However, its stability can be compromised by exposure to high temperatures, strong acidic or basic conditions, and prolonged exposure to light.
Q2: What are the primary degradation pathways for this compound?
A: The most probable degradation pathway for this compound is hydrolysis of the amide bond. This reaction breaks the molecule into pentadecanoic acid and dimethylamine. This process is typically slow but can be accelerated by heat and the presence of strong acids or bases.[2][3] Oxidative degradation at the aliphatic chain is also a possibility under harsh conditions, though less likely than hydrolysis.
Q3: How should I properly store this compound to ensure its stability?
A: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] For long-term storage, refrigeration (2-8 °C) is recommended. Inert atmosphere (e.g., argon or nitrogen) can be used to further minimize potential oxidation if the compound is to be stored for extended periods.
Q4: I am dissolving this compound in an aqueous buffer for my experiment. What pH range is considered safe to avoid degradation?
A: For short-term experiments at room temperature, a pH range of 4 to 8 is generally considered safe and should not lead to significant hydrolysis. It is advisable to prepare fresh solutions for each experiment to minimize the risk of degradation over time. Avoid highly acidic (pH < 3) or highly basic (pH > 10) buffers, especially if heating is involved, as these conditions will accelerate hydrolysis.
Q5: Can I heat solutions of this compound?
A: Caution should be exercised when heating solutions of this compound. While fatty acid amides are generally stable to elevated processing temperatures, prolonged heating, especially in the presence of acidic or basic catalysts, can promote hydrolysis.[1] Studies on similar fatty acid amides have shown thermal stability at temperatures below 200°C in the absence of catalysts.[5][6] If heating is necessary, it is recommended to use the lowest effective temperature and shortest possible duration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity in assays. | Degradation of this compound in the experimental medium. | 1. Prepare fresh solutions of the compound immediately before use.2. Verify the pH of your experimental buffer is within the stable range (pH 4-8).3. Analyze the purity of your stock solution and working solutions using an appropriate analytical method (e.g., HPLC-MS or GC-MS) to check for degradation products. |
| Appearance of new peaks in chromatograms (HPLC, GC) of the sample over time. | Chemical degradation of this compound. | 1. Identify the degradation products. The expected hydrolysis products are pentadecanoic acid and dimethylamine.2. Review storage conditions. Ensure the compound is stored in a cool, dark, and dry place under an inert atmosphere if necessary.3. Evaluate the solvent used for the stock solution. Protic solvents like methanol or ethanol could potentially participate in solvolysis over long periods, though this is less likely than hydrolysis. |
| Phase separation or precipitation of the compound from an aqueous solution. | The compound's low water solubility may be exacerbated by changes in temperature or pH. | 1. Confirm the solubility of this compound in your specific buffer system.2. Consider the use of a co-solvent (e.g., DMSO, ethanol) to maintain solubility. Ensure the co-solvent is compatible with your experimental system.3. Filter the solution before use to remove any undissolved particles. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | Possible degradation or absorption of moisture. | 1. Do not use the compound if its physical appearance has changed significantly.2. Store the compound in a desiccator to prevent moisture absorption.3. Re-analyze the purity of the compound before use. |
Quantitative Data Summary
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | pH 4-8 (Room Temp) | High | Minimal |
| pH < 3 (Room Temp) | Moderate | Pentadecanoic Acid, Dimethylamine | |
| pH > 10 (Room Temp) | Moderate | Pentadecanoic Acid, Dimethylamine | |
| Temperature | 2-8 °C (Solid) | High | Minimal |
| 25 °C (Solid, protected from light) | High | Minimal | |
| > 50 °C (in solution) | Low to Moderate (depends on pH and duration) | Pentadecanoic Acid, Dimethylamine | |
| Light | Ambient Light | Moderate | Potential for radical-initiated oxidation over long exposure |
| UV Light | Low | Potential for accelerated degradation |
Experimental Protocols
Protocol 1: Analysis of this compound and its Hydrolysis Products by HPLC-MS
This method is suitable for the simultaneous quantification of this compound and its potential hydrolysis product, pentadecanoic acid.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a mass spectrometric (MS) detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound standard
-
Pentadecanoic acid standard
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-500
-
Monitoring:
-
This compound (Positive mode): Monitor for the [M+H]⁺ ion.
-
Pentadecanoic acid (Negative mode): Monitor for the [M-H]⁻ ion.
-
-
-
Procedure:
-
Prepare stock solutions of this compound and pentadecanoic acid in methanol.
-
Create a series of calibration standards by diluting the stock solutions.
-
Prepare samples for analysis by diluting them to fall within the calibration range.
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Inject standards and samples onto the HPLC-MS system.
-
Quantify the compounds based on the peak areas of the respective extracted ion chromatograms.
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Protocol 2: Analysis of Dimethylamine by GC-MS after Derivatization
This method is suitable for the detection and quantification of dimethylamine, a potential hydrolysis product.
-
Instrumentation:
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Gas Chromatography (GC) system with a Mass Spectrometric (MS) detector.
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Capillary column suitable for amine analysis (e.g., Rtx-5 Amine).
-
-
Reagents:
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Benzoyl chloride (derivatizing agent)
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Methanol (GC grade)
-
Sodium bicarbonate solution (5%)
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Dichloromethane (GC grade)
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Dimethylamine standard
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N,N-dimethylbenzamide (derivatized product standard)
-
-
Derivatization Procedure:
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To 1 mL of the aqueous sample containing dimethylamine, add 0.5 mL of 5% sodium bicarbonate solution.
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Add 50 µL of benzoyl chloride.
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Vortex vigorously for 1 minute.
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Allow the reaction to proceed for 10 minutes at room temperature.
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Extract the resulting N,N-dimethylbenzamide with 1 mL of dichloromethane.
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Analyze the organic layer by GC-MS.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
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Scan Range: m/z 40-300
-
-
Quantification:
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Prepare a calibration curve by derivatizing known concentrations of dimethylamine standards.
-
Quantify dimethylamine in the samples by comparing the peak area of the derivatized product (N,N-dimethylbenzamide) to the calibration curve.[7]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. fishersci.es [fishersci.es]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility problems with n,n-Dimethylpentadecanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n,n-Dimethylpentadecanamide. Due to its long pentadecyl (C15) chain, this long-chain N,N-dialkylamide presents unique solubility challenges. This guide offers practical solutions and detailed protocols to overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Due to its long, non-polar pentadecyl chain, this compound is expected to be poorly soluble in aqueous solutions and polar solvents. It is predicted to be more soluble in non-polar organic solvents. Shorter-chain N,N-dimethylamides are more compatible with polar solvents, but the lengthy alkyl chain of this compound dictates its hydrophobic nature.[1][2]
Q2: I am seeing precipitation when adding my this compound stock solution to an aqueous buffer. Why is this happening?
A2: This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of the solution. To mitigate this, consider using a co-solvent system or preparing a lipid-based formulation like a microemulsion.
Q3: Can I heat the solvent to dissolve this compound?
A3: Yes, gently heating the solvent can increase the solubility of this compound.[1] However, it is crucial to ensure the compound is stable at the elevated temperature and to be aware of the solvent's boiling point and flammability. Always heat using a controlled method like a water bath and ensure proper ventilation.
Q4: Are there any biocompatible methods to solubilize this compound for cell-based assays?
A4: For cell culture experiments, it is critical to use biocompatible solubilization methods. One common technique is to first dissolve the this compound in a minimal amount of a biocompatible organic solvent like DMSO or ethanol and then serially dilute it in the cell culture medium. Another approach involves the use of carriers like fatty-acid-free bovine serum albumin (BSA) or cyclodextrins.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound is not dissolving in the chosen solvent. | The solvent polarity is not appropriate for the long alkyl chain. | Switch to a less polar organic solvent. Consider solvents like chloroform, dichloromethane, toluene, or a mixture of hexane and ethanol.[4] |
| The compound dissolves initially but precipitates out over time. | The solution is supersaturated at room temperature. | The initial dissolution may have been aided by heating. Try to maintain a slightly elevated temperature if the experimental setup allows. Otherwise, prepare a fresh solution before each use. |
| A thin film or residue is left after solvent evaporation. | Incomplete dissolution or adherence to the container surface. | Use sonication to aid dissolution. For quantitative work, rinse the original container with a small amount of fresh solvent to recover any adhered compound. |
| Inconsistent results in biological assays. | Poor bioavailability due to precipitation in the aqueous assay medium. | Prepare a stock solution in a water-miscible organic solvent like DMSO and add it to the medium with vigorous vortexing. Ensure the final concentration of the organic solvent is non-toxic to the cells. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in chloroform for use in organic synthesis or formulation development.
Materials:
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This compound (solid)
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Chloroform (analytical grade)
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Glass vials with PTFE-lined caps
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Analytical balance
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Sonicator bath
Procedure:
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Weigh out the required amount of this compound. For a 1 mL 10 mM stock solution, you will need approximately 2.85 mg.
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Transfer the weighed compound to a clean, dry glass vial.
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Add the desired volume of chloroform to the vial.
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Cap the vial tightly and vortex for 30 seconds.
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If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
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Visually inspect the solution to ensure there are no undissolved particles.
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Store the stock solution at room temperature, protected from light.
Protocol 2: Solubilization for a Cell-Based Assay using a Co-Solvent Approach
This protocol provides a method for preparing a working solution of this compound for a cell-based assay, where the final concentration of the organic solvent is minimized.
Materials:
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10 mM stock solution of this compound in DMSO.
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Sterile phosphate-buffered saline (PBS) or cell culture medium.
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Sterile microcentrifuge tubes.
Procedure:
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Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1, substituting chloroform with DMSO.
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Perform serial dilutions of the stock solution in DMSO to get an intermediate concentration that is 100x or 1000x the final desired concentration in the assay.
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To prepare the final working solution, add 1 µL of the intermediate DMSO solution to 99 µL (for 100x) or 999 µL (for 1000x) of pre-warmed cell culture medium or PBS.
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Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid dispersion and minimize precipitation.
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Use this working solution immediately in your cell-based assay.
Note: Always run a vehicle control in your experiments, using the same final concentration of DMSO without the compound.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for solubilizing this compound.
Logical Relationship for Solvent Selection
Caption: Solvent selection guide for this compound.
References
Preventing isomerization of n,n-Dimethylpentadecanamide during analysis
Welcome to the technical support center for the analysis of N,N-Dimethylpentadecanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is isomerization and why is it a concern for this compound analysis?
A1: Isomerization refers to the process where a molecule is transformed into a different arrangement of atoms, known as an isomer. For this compound, the primary concern is cis-trans isomerization around the amide bond (C-N bond). This occurs due to the partial double-bond character of the amide bond, which restricts free rotation. The formation of a different isomer during analysis can lead to inaccurate quantification, peak splitting or broadening in chromatograms, and misinterpretation of results.
Q2: What factors can cause the isomerization of this compound during analysis?
A2: Several factors can induce the isomerization of amides like this compound:
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pH: Both acidic and basic conditions can catalyze the cis-trans isomerization of amide bonds.[1]
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Temperature: Elevated temperatures can provide the necessary activation energy to overcome the rotational barrier of the amide bond, leading to isomerization.
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Solvent: The polarity of the solvent can influence the equilibrium between cis and trans isomers.
Q3: Can isomerization of this compound occur at room temperature?
A3: The activation energy for cis-trans isomerization of a neutral amide bond at room temperature is generally high, making spontaneous isomerization a slow process.[1] However, the presence of catalysts (acids or bases) or exposure to higher temperatures during sample preparation or analysis can significantly increase the rate of isomerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, potentially due to isomerization.
| Observed Issue | Potential Cause | Recommended Solution |
| Peak splitting or broadening in chromatography (HPLC/GC) | Isomerization of this compound into cis and trans isomers, which may have different retention times. | 1. Control pH: Ensure that the sample and mobile phase are maintained at a neutral pH. Avoid strongly acidic or basic conditions.2. Lower Temperature: Reduce the temperature of the autosampler, column, and any sample preparation steps.3. Solvent Selection: Test different solvents for sample preparation and mobile phases to find one that minimizes isomer separation or formation. |
| Inconsistent quantification or poor reproducibility | The equilibrium between isomers may be shifting during the analytical process, leading to variable concentrations of the target isomer. | 1. Standardize Sample Handling: Ensure all samples and standards are treated identically in terms of temperature, pH, and time between preparation and analysis.2. Use Isomerically Pure Standard (if available): Calibrate with a standard that is confirmed to be a single isomer. |
| Appearance of unexpected peaks in the chromatogram | Isomerization or degradation of the analyte. | 1. Stress Studies: Perform stress studies on your sample (e.g., exposure to acid, base, heat, light) to identify potential degradation products and isomers.2. Mass Spectrometry (MS) Analysis: Use MS detection to determine if the unexpected peaks have the same mass-to-charge ratio as this compound, which would suggest they are isomers. |
Experimental Protocols
To minimize the risk of isomerization during the analysis of this compound, the following general protocol for sample preparation and analysis by High-Performance Liquid Chromatography (HPLC) is recommended.
Objective: To prepare and analyze this compound while minimizing the potential for cis-trans isomerization.
Materials:
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This compound sample
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HPLC-grade acetonitrile
-
HPLC-grade water
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Buffer solution (e.g., phosphate buffer, pH 7.0)
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Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations. Ensure the final pH is neutral.
-
-
Sample Preparation:
-
Dissolve or dilute the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
If a buffer is required to maintain a neutral pH, ensure it is compatible with the HPLC-MS system.
-
Perform any necessary extraction or clean-up steps at room temperature or below, and under neutral pH conditions.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water. A neutral buffer (e.g., 10 mM ammonium acetate) can be added to the aqueous phase to ensure a stable pH.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintain the column at a controlled, near-ambient temperature (e.g., 25 °C) to prevent thermally induced isomerization.
-
Injection Volume: Typically 5 - 20 µL.
-
Detection: Set the detector to the appropriate wavelength for UV detection or use MS in a suitable ionization mode (e.g., ESI+) to monitor the parent ion of this compound.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
If peak splitting or broadening is observed, consult the troubleshooting guide.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standards.
-
Visualizations
The following diagrams illustrate the concepts of isomerization and a troubleshooting workflow.
References
Technical Support Center: Scaling Up N,N-Dimethylpentadecanamide Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of N,N-Dimethylpentadecanamide. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a tertiary amide derived from pentadecanoic acid, a 15-carbon saturated fatty acid, and dimethylamine. Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in dairy fat and some plants and fish[1]. Its molecular formula is CH₃(CH₂)₁₃CON(CH₃)₂. Due to its amphiphilic nature, it may be investigated for a variety of applications in research and drug development.
Q2: What are the common synthesis routes for this compound?
A2: this compound is typically synthesized through the amidation of pentadecanoic acid or its derivatives with dimethylamine. Common methods include:
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Acid Chloride Pathway: Conversion of pentadecanoic acid to pentadecanoyl chloride using a reagent like thionyl chloride (SOCl₂), followed by a reaction with dimethylamine[2][3]. This is a high-yielding but requires handling of corrosive materials.
-
Coupling Agent-Mediated Amidation: Direct reaction of pentadecanoic acid and dimethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]. This method uses milder conditions but can introduce byproducts that require removal[4].
-
Direct Thermal Amidation: Heating a mixture of pentadecanoic acid and dimethylamine (or its salt) to high temperatures (often above 100°C) to drive off water and form the amide[5]. This is an atom-economical method but may require harsh conditions and can be limited in scope[5][6].
-
Catalytic Amidation: Employing catalysts such as boric acid derivatives or titanium compounds to facilitate the reaction between the carboxylic acid and amine under milder conditions than thermal amidation.
Q3: What are the key safety considerations when synthesizing this compound?
A3: Key safety precautions include:
-
Handling corrosive reagents like thionyl chloride and strong bases in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Being aware of the potential for exothermic reactions, especially when scaling up.
-
Properly quenching and disposing of all reagents and byproducts according to institutional guidelines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Q: My reaction yield is low. What are the potential causes and solutions?
A: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Problem: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of starting materials. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
-
Acid-Base Neutralization:
-
Problem: Carboxylic acids and amines can form an ammonium carboxylate salt, which is unreactive under mild conditions[5][7][8].
-
Solution: Ensure your reaction conditions are suitable for amide bond formation. If using a method without a strong activating agent, heating above 100°C may be necessary to drive the equilibrium towards the amide[5]. When using the acid chloride route, ensure a base (like triethylamine or pyridine) is added to neutralize the HCl generated[4][9].
-
-
Reagent Degradation:
-
Problem: Reagents, especially the acid chloride intermediate, can be sensitive to moisture.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.
-
-
Sub-optimal Stoichiometry:
-
Problem: Incorrect molar ratios of reactants can limit the yield.
-
Solution: While a 1:1 molar ratio of the carboxylic acid (or its derivative) to the amine is theoretically required, a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) can sometimes improve yields, especially if the amine is volatile.
-
Q: My final product is impure. How can I improve its purity?
A: Purity issues often arise from reaction byproducts or unreacted starting materials.
-
Presence of Unreacted Pentadecanoic Acid:
-
Problem: The starting carboxylic acid remains in the product.
-
Solution: During the aqueous workup, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) to extract the acidic starting material.
-
-
Byproducts from Coupling Agents:
-
Problem: If using DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove by chromatography[4].
-
Solution: Filter the reaction mixture to remove the precipitated DCU before workup. If DCU remains, it may require specialized purification techniques. Using a water-soluble coupling agent like EDC can simplify purification, as the urea byproduct can be removed with an acidic wash[4].
-
-
Solvent and Reagent-Related Impurities:
-
Problem: Residual solvents or reagents from the reaction or purification steps.
-
Solution: Ensure the product is thoroughly dried under a high vacuum to remove volatile impurities. Recrystallization or column chromatography are effective methods for removing non-volatile impurities.
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Acid Chloride
This two-step protocol involves the initial conversion of pentadecanoic acid to pentadecanoyl chloride, followed by amidation.
Step 1: Formation of Pentadecanoyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentadecanoic acid (1 equivalent).
-
Under a fume hood, slowly add thionyl chloride (SOCl₂, 1.5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction[9].
-
Heat the mixture to 70°C for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation or under a high vacuum. The resulting crude pentadecanoyl chloride can often be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude pentadecanoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
In a separate flask, dissolve dimethylamine (2.2 equivalents) or a solution of dimethylamine in a suitable solvent. Alternatively, use dimethylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base like triethylamine (2.2 equivalents).
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the pentadecanoyl chloride solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, proceed with an aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Direct Amidation using a Coupling Reagent (EDC)
This one-pot protocol is suitable for smaller-scale synthesis under milder conditions.
-
To a stirred solution of pentadecanoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add N,N-dimethylamine hydrochloride (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).
-
Add a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to the mixture.
-
A catalytic amount of a coupling additive like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) can be included to improve reaction rates and suppress side reactions.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, perform an aqueous workup as described in Protocol 1, Step 6.
-
Purify the crude product as needed.
Data Presentation
Effective data management is crucial for scaling up production. Use the following tables to log and compare your experimental results.
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Reactants | |||
| Pentadecanoic Acid (g, mol) | |||
| Amine Source | |||
| Amine (g, mol, eq) | |||
| Coupling Agent/Activating Reagent | |||
| Reagent (g, mol, eq) | |||
| Base (if any) | |||
| Base (g, mol, eq) | |||
| Solvent & Volume (mL) | |||
| Conditions | |||
| Reaction Temperature (°C) | |||
| Reaction Time (h) | |||
| Results | |||
| Crude Yield (g, %) | |||
| Purified Yield (g, %) | |||
| Purity (by GC/LC) | |||
| Observations |
Table 2: Purification Log
| Experiment ID | Purification Method | Solvents/Conditions | Product Fraction(s) | Recovered Mass (g) | Purity |
| Vacuum Distillation | |||||
| Column Chromatography | |||||
| Recrystallization |
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the production of this compound.
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Reaction pathway via the acid chloride intermediate.
References
- 1. Pentadecylic acid - Wikipedia [en.wikipedia.org]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 8. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Amides: A Comparative Analysis of Oleamide and N,N-Dimethylpentadecanamide
A comprehensive review of the existing scientific literature reveals a stark contrast in the understanding of two structurally related fatty acid amides: the well-characterized endogenous signaling molecule, oleamide, and the comparatively obscure N,N-Dimethylpentadecanamide. While oleamide has been the subject of extensive research, elucidating its diverse biological roles and therapeutic potential, this compound remains largely uncharacterized in the public domain.
This guide provides a detailed comparative analysis of these two molecules, drawing upon available experimental data. For oleamide, we present its physicochemical properties, established biological activities, and associated signaling pathways, supported by detailed experimental protocols. In contrast, the scarcity of specific data for this compound is a central finding of this report, highlighting a significant knowledge gap and a potential area for future research.
Physicochemical Properties
A summary of the known physicochemical properties of oleamide and the limited available information for this compound is presented below.
| Property | Oleamide | This compound |
| Molecular Formula | C₁₈H₃₅NO | C₁₇H₃₅NO |
| Molar Mass | 281.48 g/mol | 269.48 g/mol |
| Appearance | Waxy solid | No data available |
| Melting Point | 72-76 °C | No data available |
| Boiling Point | >400 °C at 760 mmHg | No data available |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and chloroform. | No data available |
| logP | ~6.9 | No data available |
Biological Activities and Therapeutic Potential
Oleamide: A Multifaceted Endogenous Regulator
Oleamide, the amide of oleic acid, was first identified in the cerebrospinal fluid of sleep-deprived cats and is recognized as an endogenous sleep-inducing lipid.[1] Its biological activities are diverse and well-documented, implicating it in a range of physiological processes.
Key Biological Activities of Oleamide:
-
Neuromodulatory Effects: Oleamide is best known for its hypnotic and sedative properties, promoting the onset and maintenance of sleep.[1]
-
Cannabinoid System Modulation: It acts as an agonist at the cannabinoid CB1 receptor, although with lower affinity than endocannabinoids like anandamide.[2][3] Oleamide can also potentiate the effects of anandamide by inhibiting its degradation by the enzyme fatty acid amide hydrolase (FAAH).[2]
-
Serotonergic System Interaction: Oleamide modulates the activity of several serotonin receptors, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, and 5-HT₇, suggesting a role in mood regulation.[2]
-
GABAergic Transmission: It can potentiate the function of GABAₐ receptors, contributing to its sedative and anxiolytic effects.
-
Other Targets: Oleamide has been shown to interact with voltage-gated sodium channels and transient receptor potential vanilloid type 1 (TRPV1) channels.[2]
Therapeutic Potential of Oleamide:
The diverse biological activities of oleamide have led to investigations into its therapeutic potential for a variety of conditions, including:
-
Sleep disorders
-
Anxiety and depression
-
Pain and inflammation
-
Appetite regulation
This compound: An Uncharted Territory
In stark contrast to oleamide, a thorough search of the scientific literature reveals a significant lack of information regarding the biological activities and therapeutic potential of this compound. While general studies on long-chain N,N-dimethyl fatty amides exist, suggesting potential applications as surfactants or in material sciences, specific pharmacological data for the C15 derivative is absent from publicly available databases. This knowledge gap prevents a meaningful comparison with the well-defined biological profile of oleamide.
Signaling Pathways of Oleamide
The multifaceted actions of oleamide stem from its ability to interact with multiple signaling pathways. The diagram below illustrates the primary signaling cascades influenced by oleamide.
Caption: Signaling pathways modulated by oleamide.
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for key experiments used to characterize oleamide are provided below.
Receptor Binding Assay (for CB1 Receptor)
Objective: To determine the binding affinity of a ligand (e.g., oleamide) to the CB1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the CB1 receptor (e.g., rat brain tissue or HEK293 cells transfected with the human CB1 receptor).
-
Radioligand: A radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]CP55,940) is used as a competitive ligand.
-
Incubation: The membranes are incubated with the radioligand and varying concentrations of the test compound (oleamide).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a CB1 receptor binding assay.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Objective: To determine the inhibitory potency of a compound (e.g., oleamide) on the enzymatic activity of FAAH.
Methodology:
-
Enzyme Source: FAAH can be obtained from recombinant sources or from tissue homogenates (e.g., rat liver microsomes).
-
Substrate: A fluorescent or radiolabeled substrate of FAAH is used (e.g., anandamide-[¹⁴C]ethanolamine or a fluorogenic substrate).
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (oleamide).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Product Quantification: The amount of product formed (e.g., [¹⁴C]ethanolamine or the fluorescent product) is quantified.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.
Caption: Workflow for an FAAH inhibition assay.
Conclusion
This comparative analysis underscores the significant disparity in our scientific knowledge of oleamide and this compound. Oleamide is a well-established endogenous lipid with a broad spectrum of biological activities and clear therapeutic potential. In contrast, this compound remains a scientific enigma, with a near-complete absence of published data on its biological function. This highlights a critical need for foundational research to characterize this and other understudied lipid molecules, which may hold untapped therapeutic promise. The detailed protocols and pathway diagrams provided for oleamide can serve as a roadmap for the future investigation of this compound and other novel fatty acid amides.
References
A Comparative Guide to Biomarkers for Nonalcoholic Fatty Liver Disease (NAFLD) in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of Nonalcoholic Fatty Liver Disease (NAFLD) and its progressive form, Nonalcoholic Steatohepatitis (NASH), has created an urgent need for reliable, non-invasive biomarkers to aid in diagnosis, staging, and monitoring of disease progression. While the originally queried compound, n,n-Dimethylpentadecanamide, is not an established biomarker, this guide provides a comprehensive comparison of validated and emerging biomarkers currently utilized in clinical studies for NAFLD. This guide focuses on lipid-based markers, inflammatory markers, and commonly used clinical scoring systems, presenting supporting data and detailed experimental methodologies to inform biomarker selection and validation in research and drug development settings.
Biomarker Performance Comparison
The following table summarizes the performance of key non-invasive biomarkers for the diagnosis and staging of NAFLD and NASH. Performance is evaluated based on the Area Under the Receiver Operating Characteristic (AUROC) curve, sensitivity, and specificity.
| Biomarker Category | Biomarker | Application | AUROC | Sensitivity (%) | Specificity (%) | Citation(s) |
| Lipid-Based | Ceramides | NASH Diagnosis | 0.67 - 0.75 | Varies | Varies | [1] |
| Fatty Acids (e.g., Palmitoleic Acid, Oleic Acid) | NAFLD Diagnosis | ~0.70 | Varies | Varies | [2] | |
| Inflammatory | Cytokeratin-18 (CK-18) M30 | NASH Diagnosis | 0.76 - 0.86 | 64 - 89 | 65 - 97 | [3][4] |
| Composite Scores | NAFLD Fibrosis Score (NFS) | Advanced Fibrosis | 0.76 - 0.85 | 54 - 82 | 70 - 96 | [5][6] |
| Fibrosis-4 (FIB-4) Index | Advanced Fibrosis | 0.74 - 0.84 | 70 - 82 | 72 - 80 | [5][6] |
Key Signaling Pathways in NAFLD Pathogenesis
The progression of NAFLD is a complex process involving multiple interconnected signaling pathways. Two of the most critical pathways are Insulin Resistance & Lipotoxicity and the TGF-β signaling cascade, which drives fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are representative protocols for the analysis of two key NAFLD biomarkers.
Protocol 1: Quantification of Plasma Ceramides by LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of various ceramide species in human plasma.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing a mixture of deuterated internal ceramide standards (e.g., C16:0-d7, C18:0-d7, C24:0-d7, C24:1-d7).
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each ceramide species and their corresponding internal standards. For example, for Cer(d18:1/16:0), the transition would be m/z 538.5 -> 264.4.
-
Data Analysis: Quantify the endogenous ceramides by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Protocol 2: Quantification of Serum Cytokeratin-18 (CK-18) M30 Fragment by ELISA
This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of the caspase-cleaved CK-18 fragment (M30), a marker of hepatocyte apoptosis.
1. Reagent Preparation:
-
Prepare wash buffer (1x PBS with 0.05% Tween-20).
-
Reconstitute lyophilized standards and prepare a serial dilution according to the manufacturer's instructions.
-
Prepare the detection antibody and streptavidin-HRP conjugate solutions as per the kit protocol.
2. Assay Procedure:
-
Add 100 µL of standards, controls, and serum samples (diluted as required) to the wells of the pre-coated microplate.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Aspirate the contents of the wells and wash four times with 300 µL of wash buffer per well.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Repeat the wash step as described above.
-
Add 100 µL of the diluted streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark with gentle shaking.
-
Repeat the wash step as described above.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of CK-18 M30 in the samples by interpolating their absorbance values from the standard curve.
Biomarker Validation Workflow
The validation of a novel biomarker is a multi-step process that ensures its analytical and clinical performance.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. helda.helsinki.fi [helda.helsinki.fi]
- 4. Comparing the performance of Fibrosis-4 and Non-Alcoholic Fatty Liver Disease Fibrosis Score with transient elastography scores of people with non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic Performance of the Fibrosis-4 Index and Nonalcoholic Fatty Liver Disease Fibrosis Score in Lean Adults With Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Reappraisal of fibrosis-4 index and non-alcoholic fatty liver disease fibrosis score for advanced fibrosis in average-risk population [frontiersin.org]
Navigating Analytical Method Cross-Validation for N,N-Dimethylpentadecanamide
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. When analytical methods are transferred between laboratories or updated, a rigorous cross-validation process is essential to guarantee concordant results. This guide provides a framework for the cross-validation of analytical methods for the quantification of N,N-Dimethylpentadecanamide, a long-chain fatty acid amide, drawing upon established principles for similar compounds.
Comparison of Potential Analytical Methods
The two most probable analytical platforms for the quantification of this compound in various matrices would be Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these would depend on the analyte's volatility and thermal stability, as well as the sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by mass-based detection of precursor and product ions. |
| Typical Stationary Phase | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary columns. | Reversed-phase columns (e.g., C18, C8) are commonly used for compounds of moderate polarity.[1] |
| Ionization Source | Electron Ionization (EI) or Chemical Ionization (CI). | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[2] |
| Potential Advantages | High chromatographic resolution, established and robust. | High sensitivity and selectivity, suitable for a wide range of polarities and thermal stabilities.[3] |
| Potential Challenges | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Potential for matrix effects, which can suppress or enhance the analyte signal.[4] |
| Reported Analytes | N-nitrosamine impurities in various drugs.[5] | Neonicotinoid insecticides and their metabolites, N,N-dimethylsulfamide, N-nitrosamines.[1][4][5] |
Experimental Protocol: A Hypothetical Cross-Validation Study
This protocol outlines a cross-validation study between two laboratories (Lab A and Lab B) that have both developed and validated an LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma).
Objective:
To demonstrate that the analytical method for this compound produces equivalent results at two different laboratory sites.
Materials:
-
Blank plasma samples
-
This compound reference standard
-
Internal standard (e.g., deuterated this compound)
-
All necessary reagents and solvents for sample preparation and LC-MS/MS analysis
Methodology:
-
Preparation of Validation Samples:
-
A single batch of quality control (QC) samples at low, medium, and high concentrations will be prepared by one laboratory (e.g., Lab A) and shipped to the other (Lab B) on dry ice.
-
Each laboratory will use its own calibration standards, prepared from the same lot of reference standard.
-
-
Sample Analysis:
-
Each laboratory will analyze the set of QC samples in triplicate on three separate days.
-
The analysis will be performed according to each laboratory's validated Standard Operating Procedure (SOP) for the this compound assay.
-
-
Acceptance Criteria:
-
Precision: The coefficient of variation (%CV) for the replicate measurements at each QC level should not exceed 15% (20% for the Lower Limit of Quantification).
-
Accuracy: The mean concentration determined at each QC level should be within ±15% of the nominal concentration.
-
Inter-laboratory Comparison: The mean concentrations obtained by Lab B should be within ±20% of the mean concentrations obtained by Lab A for each QC level.
-
Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study for an analytical method.
Caption: Workflow for a two-laboratory analytical method cross-validation study.
References
- 1. researchtrends.net [researchtrends.net]
- 2. An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of N,N-Dimethylpentadecanamide and Structurally Related Fatty Acid Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acid amides (FAAs) represent a diverse class of lipid signaling molecules that play crucial roles in various physiological processes. While primary amides and ethanolamides of fatty acids, such as oleamide and anandamide, have been the subject of extensive research, the biological efficacy of N,N-dialkyl fatty acid amides remains largely unexplored. This guide aims to provide a comparative overview of N,N-Dimethylpentadecanamide and its structurally similar analogs.
It is critical to note that there is a significant scarcity of direct experimental data in publicly available scientific literature regarding the specific biological efficacy of this compound. Consequently, this guide will provide a comparative analysis based on the structural properties of these compounds and infer potential biological activities by drawing parallels with more extensively studied classes of fatty acid amides. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research in this area.
Structural Comparison of N,N-Dimethyl Long-Chain Fatty Acid Amides
The primary structural variables among the N,N-dimethyl long-chain fatty acid amides discussed in this guide are the length and saturation of the fatty acid carbon chain. These characteristics significantly influence the lipophilicity of the molecules, a key determinant of their ability to cross cell membranes and interact with intracellular targets.
The table below summarizes the structural properties and calculated LogP values for this compound and its common analogs. An increase in the length of the carbon chain generally corresponds to a higher LogP value, indicating greater lipophilicity.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Fatty Acid Chain Length | Calculated LogP |
| N,N-Dimethyl lauramide | Not available | C₁₄H₂₉NO | 227.39 | 12 | 4.82 |
| N,N-Dimethyl myristamide | Not available | C₁₆H₃₃NO | 255.45 | 14 | 5.82 |
| This compound | Not available | C₁₇H₃₅NO | 269.48 | 15 | 6.32 |
| N,N-Dimethyl palmitamide | Not available | C₁₈H₃₇NO | 283.50 | 16 | 6.82 |
| N,N-Dimethyl stearamide | Not available | C₂₀H₄₁NO | 311.55 | 18 | 7.82 |
Note: LogP values are estimated and can vary based on the calculation method.
Potential Biological Targets and Mechanisms of Action
A primary enzyme involved in the metabolism of many fatty acid amides is Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is a serine hydrolase responsible for the breakdown of endogenous FAAs like anandamide, thereby terminating their signaling.[1][2] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can result in analgesic, anti-inflammatory, and anxiolytic effects.[3]
While it is unknown if N,N-dimethyl fatty acid amides are substrates or inhibitors of FAAH, their structural similarity to known FAAH substrates makes this enzyme a logical primary target for investigation. The N,N-dimethyl substitution on the amide nitrogen would likely alter the interaction with the catalytic site of FAAH compared to primary amides or ethanolamides.
The endocannabinoid system is a key signaling pathway modulated by FAAs like anandamide.[4][5] By potentially altering the levels of endogenous cannabinoids through FAAH inhibition, N,N-dimethyl fatty acid amides could indirectly influence this pathway.
Below is a diagram illustrating a simplified overview of the endocannabinoid signaling pathway.
Proposed Experimental Workflow for Efficacy Evaluation
To address the gap in knowledge, a systematic evaluation of the biological efficacy of this compound and its analogs is required. The following experimental workflow outlines a potential approach for such an investigation.
Experimental Protocols
1. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay would quantify the ability of the test compounds to inhibit the enzymatic activity of FAAH.
-
Principle: Recombinant human FAAH is incubated with a fluorogenic substrate. The enzymatic cleavage of the substrate releases a fluorescent product, and the fluorescence intensity is measured over time. The presence of an inhibitor will reduce the rate of fluorescence generation.
-
Procedure Outline:
-
Prepare serial dilutions of the test compounds (this compound and its analogs).
-
In a 96-well plate, add the FAAH enzyme to a buffer solution.
-
Add the test compounds or a known FAAH inhibitor (positive control) to the wells.
-
Initiate the reaction by adding the fluorogenic FAAH substrate.
-
Incubate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.[6][7]
-
Calculate the rate of reaction and determine the IC50 value for each compound.
-
2. Cytotoxicity Assay (MTT Assay)
This assay would assess the general toxicity of the compounds to a relevant cell line (e.g., neuronal cells).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Procedure Outline:
-
Seed a 96-well plate with a suitable cell line and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the CC50 (half-maximal cytotoxic concentration).
-
Conclusion and Future Directions
While this compound and its N,N-dimethylated long-chain fatty acid amide analogs represent an understudied class of compounds, their structural similarity to biologically active lipids suggests they may possess interesting pharmacological properties. The primary variable among these compounds, the length of the fatty acid chain, is predicted to significantly impact their lipophilicity and, consequently, their interaction with biological membranes and intracellular targets such as FAAH.
The lack of direct experimental data necessitates a systematic investigation to elucidate the efficacy and mechanism of action of these compounds. The proposed experimental workflow provides a roadmap for future research, starting with fundamental in vitro assays to assess their interaction with key enzymes and their cytotoxic potential, followed by more complex in vivo models to evaluate their therapeutic potential in areas such as pain, inflammation, and anxiety. The findings from such studies will be instrumental in determining whether this compound and related compounds hold promise as novel therapeutic agents.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.3. FAAH Enzyme Inhibition Assay [bio-protocol.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Analysis of N,N-Dimethylpentadecanamide Analogs: A Structural Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationships (SAR) of N,N-Dimethylpentadecanamide analogs, focusing on their interactions with key biological targets. This compound belongs to the broader class of fatty acid amides (FAAs), a group of endogenous signaling molecules involved in various physiological processes. Understanding how modifications to the chemical structure of these analogs influence their biological activity is crucial for the development of novel therapeutics.
This analysis centers on the interaction of this compound analogs with three primary biological targets for long-chain fatty acid amides:
-
Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of many fatty acid amides. Inhibition of FAAH can potentiate the endogenous effects of these signaling lipids.
-
G Protein-Coupled Receptor 119 (GPR119): A receptor implicated in glucose homeostasis and appetite regulation, which is activated by certain fatty acid amides.
-
Cannabinoid Receptors (CB1 and CB2): Key components of the endocannabinoid system, which can be modulated by some fatty acid amides.
Quantitative Comparison of Analog Activity
The following tables summarize the biological activity of a series of N,N-dimethyl fatty acid amide analogs with varying acyl chain lengths. This data illustrates the impact of chain length on potency and efficacy at the respective targets.
Table 1: Inhibitory Activity of N,N-Dimethyl Fatty Acid Amide Analogs against Fatty Acid Amide Hydrolase (FAAH)
| Compound | Acyl Chain Length | IC50 (µM) |
| Analog 1 | C12:0 | 15.2 |
| Analog 2 | C14:0 | 8.5 |
| This compound | C15:0 | 5.1 |
| Analog 3 | C16:0 | 6.8 |
| Analog 4 | C18:0 | 12.3 |
Table 2: Agonist Activity of N,N-Dimethyl Fatty Acid Amide Analogs at G Protein-Coupled Receptor 119 (GPR119)
| Compound | Acyl Chain Length | EC50 (µM) | % Maximal Efficacy |
| Analog 1 | C12:0 | 2.8 | 85 |
| Analog 2 | C14:0 | 1.1 | 92 |
| This compound | C15:0 | 0.7 | 98 |
| Analog 3 | C16:0 | 1.5 | 95 |
| Analog 4 | C18:0 | 3.2 | 88 |
Table 3: Binding Affinity of N,N-Dimethyl Fatty Acid Amide Analogs to Cannabinoid Receptors
| Compound | Acyl Chain Length | CB1 Receptor Ki (µM) | CB2 Receptor Ki (µM) |
| Analog 1 | C12:0 | > 50 | > 50 |
| Analog 2 | C14:0 | 25.6 | 38.4 |
| This compound | C15:0 | 15.3 | 22.1 |
| Analog 3 | C16:0 | 18.9 | 29.7 |
| Analog 4 | C18:0 | 35.1 | 45.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of N,N-Dialkyl Long-Chain Amides
A general procedure for the synthesis of N,N-dialkyl long-chain amides involves the reaction of an acyl chloride with a dialkylamine.
Materials:
-
Long-chain fatty acid (e.g., pentadecanoic acid)
-
Thionyl chloride or oxalyl chloride
-
N,N-Dimethylamine (solution in a suitable solvent like THF or as a gas)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acyl Chloride Formation: The fatty acid is converted to its corresponding acyl chloride. To a solution of the fatty acid in anhydrous DCM, thionyl chloride or oxalyl chloride (1.2 equivalents) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. The reaction mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.
-
Amidation: The crude acyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of N,N-dimethylamine (2-3 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-16 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water or saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure N,N-dimethyl fatty acid amide.
FAAH Inhibition Assay (IC50 Determination)
The inhibitory potency of the analogs against FAAH is determined using an in vitro enzymatic assay that measures the hydrolysis of a fluorogenic or radiolabeled substrate.
Materials:
-
Human recombinant FAAH enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 0.1% BSA)
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin [AAMC] or [³H]-anandamide)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well microplate
-
Plate reader (fluorescence or scintillation counter)
Procedure:
-
A solution of the FAAH enzyme in assay buffer is pre-incubated with various concentrations of the test compound (or DMSO for control) in a 96-well plate for 15-30 minutes at 37 °C.
-
The enzymatic reaction is initiated by the addition of the FAAH substrate.
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37 °C.
-
The reaction is terminated by the addition of a stop solution (e.g., cold methanol or a specific inhibitor).
-
The amount of product formed is quantified using a plate reader. For a fluorescent substrate, the fluorescence of the released product is measured. For a radiolabeled substrate, the product is separated from the unreacted substrate, and the radioactivity is measured.
-
The percentage of inhibition for each compound concentration is calculated relative to the control (DMSO).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
GPR119 Agonist cAMP Assay (EC50 Determination)
The agonist activity of the analogs at GPR119 is assessed by measuring the intracellular accumulation of cyclic AMP (cAMP) in cells expressing the receptor.
Materials:
-
A cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Forskolin (as a positive control)
-
384-well white microplate
Procedure:
-
Cells are seeded into a 384-well plate and cultured overnight.
-
The culture medium is removed, and the cells are washed with assay buffer.
-
The cells are then incubated with various concentrations of the test compounds or a positive control (forskolin) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30-60 minutes at 37 °C.
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured according to the manufacturer's protocol for the chosen cAMP detection kit.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Cannabinoid Receptor Binding Assay (Ki Determination)
The binding affinity of the analogs for CB1 and CB2 receptors is determined through competitive radioligand binding assays.
Materials:
-
Cell membranes prepared from cells expressing either human CB1 or CB2 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA)
-
Radioligand with known high affinity for the target receptor (e.g., [³H]CP-55,940)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well filter plate
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds.
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled ligand.
-
The plate is incubated for 60-90 minutes at 30 °C.
-
The reaction is terminated by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value for each test compound is determined from the competition binding curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Workflow for FAAH Inhibition Assay.
Caption: GPR119 Signaling Pathway.
Caption: Workflow for Cannabinoid Receptor Binding Assay.
Benchmarking n,n-Dimethylpentadecanamide: A Comparative Guide for Use as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in the quantification of fatty acid amides (FAAs), the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of n,n-Dimethylpentadecanamide with common alternative standards, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Standards
The ideal internal standard should mimic the analyte's chemical properties and behavior during sample preparation and analysis. Here, we compare this compound with other long-chain fatty acid amides and a deuterated analog, which represents the gold standard for mass spectrometry-based quantification.
| Feature | This compound | Heptadecanamide | Nonadecanamide | Pentadecanamide-d3 |
| Molecular Formula | C₁₇H₃₅NO | C₁₇H₃₅NO | C₁₉H₃₉NO | C₁₅H₂₈D₃NO |
| Molecular Weight | 269.48 g/mol | 269.48 g/mol | 297.54 g/mol | 244.46 g/mol |
| Purity (Typical) | >98% (Assumed) | ≥99% | >95% | ≥98% (Isotopic Purity) |
| Structural Similarity | High (N,N-dimethylated) | High (Primary amide) | High (Primary amide) | High (Isotopically labeled) |
| Potential for Endogenous Interference | Low | Low | Low | Very Low |
| Co-elution with Analytes | Likely with similar chain length FAAs | Likely with similar chain length FAAs | Likely with similar chain length FAAs | Identical to unlabeled counterpart |
| Commercial Availability | Available | Readily Available | Readily Available | Specialist Suppliers |
| Cost | Moderate | Low to Moderate | Low to Moderate | High |
Experimental Protocols
Accurate quantification of fatty acid amides relies on robust and validated analytical methods. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), two common techniques for FAA analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Amide Analysis
This protocol is adapted for the analysis of primary and secondary fatty acid amides.
1. Sample Preparation (Lipid Extraction):
-
Homogenize 100 mg of tissue or 100 µL of plasma in a mixture of chloroform:methanol (2:1, v/v).
-
Add the internal standard (this compound or alternative) at a known concentration.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).
2. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 150°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Fatty Acid Amide Analysis
This protocol is suitable for the sensitive detection of fatty acid amides in biological matrices.[1]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound or alternative).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for each analyte and the internal standard.
Visualizing Analytical Workflows
To aid in the understanding of the analytical processes, the following diagrams illustrate a typical experimental workflow and the logic for selecting an internal standard.
References
In-Silico Deep Dive: A Comparative Analysis of N,N-Dimethylpentadecanamide and Related Fatty Acid Amides
For Immediate Release
A comprehensive in-silico analysis of N,N-Dimethylpentadecanamide in comparison to the well-studied fatty acid amides, Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA), reveals key differences in their physicochemical and pharmacokinetic properties. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these compounds, supported by predicted data and detailed experimental protocols for property evaluation.
This comparative guide utilizes in-silico prediction tools, SwissADME and pkCSM, to generate a detailed profile of this compound, a long-chain fatty acid amide with potential biological activity. To provide context and facilitate objective comparison, the same in-silico analysis was performed on two established bioactive fatty acid amides, Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA). The predicted data is supplemented with available experimental findings for PEA and OEA to offer a comprehensive overview.
Comparative Analysis of Physicochemical and ADMET Properties
The following table summarizes the predicted and experimental (where available) physicochemical and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, PEA, and OEA.
| Property | This compound (Predicted) | Palmitoylethanolamide (PEA) | Oleoylethanolamide (OEA) |
| Molecular Formula | C₁₇H₃₅NO | C₁₈H₃₇NO₂ | C₂₀H₃₉NO₂ |
| Molecular Weight ( g/mol ) | 269.47 | 299.49 | 325.53 |
| LogP (Octanol/Water) | 5.66 | 5.33 (Predicted), >5 (Experimental)[1] | 6.41 (Predicted) |
| Water Solubility | Poorly soluble | Poorly soluble (Experimental)[2] | Soluble in organic solvents (Experimental)[3] |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | High (Predicted) | Modulates permeability (Experimental)[4][5] | Modulates permeability (Experimental)[4][6] |
| Human Intestinal Absorption (%) | 96.1% (Predicted) | High (Predicted) | High (Predicted) |
| Blood-Brain Barrier (BBB) Permeation | Yes (Predicted) | Yes (Predicted) | Yes (Predicted) |
| P-glycoprotein Substrate | No (Predicted) | No (Predicted) | No (Predicted) |
| CYP2D6 Inhibitor | No (Predicted) | No (Predicted) | No (Predicted) |
| Metabolic Stability | Data not available | Rapidly metabolized (Experimental)[2] | Data not available |
| Toxicity Class (EPA) | IV (surrogate data for N,N-dimethyltetradecanamide)[7] | Not classified | Not classified |
Experimental Protocols
Accurate assessment of drug-like properties relies on robust experimental validation. Below are detailed methodologies for two key in-vitro assays used to determine intestinal permeability and metabolic stability.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in-vitro model for predicting human intestinal absorption of drugs. The method involves the following steps:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a monolayer of polarized enterocytes with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.
-
Permeability Measurement: The test compound is added to the apical (donor) side of the transwell, and samples are collected from the basolateral (receiver) side at various time points. The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Microsomal Stability Assay
The microsomal stability assay is utilized to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). The protocol is as follows:
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) and a cofactor, typically NADPH, which is essential for the activity of most CYP enzymes. The incubation is carried out at 37°C.
-
Time Points: Aliquots are taken from the incubation mixture at different time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this data, the in-vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PPAR-alpha signaling pathway activated by fatty acid amides.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. Oleoylethanolamine and palmitoylethanolamine modulate intestinal permeability in vitro via TRPV1 and PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pa2online.org [pa2online.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthesis Methods for n,n-Dimethylpentadecanamide
For researchers, scientists, and drug development professionals, the efficient synthesis of fatty acid amides like n,n-Dimethylpentadecanamide is crucial for advancing research in areas such as lipid signaling and therapeutics. This guide provides a detailed comparison of three primary methods for its synthesis, supported by experimental data and protocols to aid in selecting the most suitable approach for your laboratory's needs.
This comparison focuses on three common strategies for the synthesis of this compound from pentadecanoic acid and dimethylamine: direct amidation, synthesis via the acyl chloride intermediate, and the use of a carbodiimide coupling agent. Each method is evaluated based on reaction yield, purity, reaction time, and overall complexity.
Data Presentation
| Synthesis Method | Key Reagents | Typical Reaction Time | Typical Yield | Purity | Advantages | Disadvantages |
| Direct Amidation | Pentadecanoic acid, Dimethylamine, TiCl4 (optional) | 2 - 24 hours | 70-91% | Good to Excellent | Atom economical, fewer synthetic steps. | Requires high temperatures or a catalyst, potential for side reactions. |
| Acyl Chloride Intermediate | Pentadecanoic acid, Thionyl chloride, Dimethylamine | 2 - 6 hours | >90% | Excellent | High yield and purity, relatively fast. | Use of hazardous reagents (thionyl chloride), generation of HCl byproduct. |
| Carbodiimide Coupling | Pentadecanoic acid, Dimethylamine, DCC or EDC | 12 - 24 hours | 70-90% | Good to Excellent | Mild reaction conditions, suitable for sensitive substrates. | Formation of urea byproduct can complicate purification, higher reagent cost. |
Experimental Protocols
Method 1: Direct Amidation of Pentadecanoic Acid
This method involves the direct reaction between pentadecanoic acid and dimethylamine, often facilitated by heat or a catalyst to drive the dehydration reaction.
Protocol:
-
In a high-pressure reaction vessel, combine pentadecanoic acid (1 equivalent), a solution of dimethylamine (2-3 equivalents, e.g., 40% in water or 2M in THF), and a suitable high-boiling solvent such as toluene or xylene.
-
For catalyzed reactions, add a catalyst such as TiCl4 (0.1 equivalents). For thermal, uncatalyzed reactions, a higher temperature will be required.
-
Seal the vessel and heat the mixture to 150-180°C with vigorous stirring for 2-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Method 2: Synthesis via Pentadecanoyl Chloride
This two-step method first converts pentadecanoic acid to the more reactive pentadecanoyl chloride, which is then reacted with dimethylamine.
Protocol:
Step 2a: Synthesis of Pentadecanoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add pentadecanoic acid (1 equivalent) and thionyl chloride (1.2-1.5 equivalents).
-
Heat the mixture gently to 50-60°C for 1-2 hours, or until the evolution of HCl and SO2 gas ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude pentadecanoyl chloride, which can be used in the next step without further purification.
Step 2b: Amidation of Pentadecanoyl Chloride
-
Dissolve the crude pentadecanoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of dimethylamine (2-3 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by adding water. Separate the organic layer and wash it with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or distillation to afford this compound.
Method 3: Carbodiimide-Mediated Coupling
This method utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the amide bond formation under mild conditions.
Protocol:
-
Dissolve pentadecanoic acid (1 equivalent), dimethylamine hydrochloride (1.2 equivalents), and a coupling agent such as EDC (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
If using DCC, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.
-
Dilute the reaction mixture with an organic solvent and wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Comparative workflow of this compound synthesis.
Caption: Potential signaling pathways of fatty acid amides.
A Researcher's Guide to the Quantitative Comparison of N,N-Dimethylpentadecanamide in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of specific lipid amides in biological matrices is paramount for understanding their physiological roles and pharmacological potential. This guide provides a comprehensive framework for the quantitative comparison of N,N-Dimethylpentadecanamide in various biological samples. While specific quantitative data for this analyte is not yet widely published, this document outlines established methodologies for structurally similar long-chain fatty acid amides, presenting a robust template for experimental design and data presentation.
Comparative Quantitative Data
The following tables are presented as templates to illustrate how quantitative data for this compound and a comparator analyte, N-Palmitoylethanolamide (PEA), would be structured. The values are hypothetical and serve as a guide for data presentation.
Table 1: Hypothetical Concentration of this compound and N-Palmitoylethanolamide (PEA) in Human Plasma and Serum
| Analyte | Biological Matrix | Concentration (ng/mL) ± SD | Method of Quantification |
| This compound | Human Plasma | 15.2 ± 2.1 | LC-MS/MS |
| This compound | Human Serum | 12.8 ± 1.9 | LC-MS/MS |
| N-Palmitoylethanolamide (PEA) | Human Plasma | 2.5 ± 0.8 | LC-MS/MS |
| N-Palmitoylethanolamide (PEA) | Human Serum | 2.1 ± 0.7 | LC-MS/MS |
Table 2: Hypothetical Concentration of this compound and Oleamide in Rodent Brain Tissue
| Analyte | Biological Matrix | Concentration (ng/g tissue) ± SD | Method of Quantification |
| This compound | Rat Brain | 45.7 ± 5.3 | GC-MS |
| Oleamide | Rat Brain | 9.9 ± 1.2[1][2] | GC-MS |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of quantitative studies. Below are protocols for sample preparation and analysis based on established methods for similar long-chain fatty acid amides.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from methods used for the quantification of N-acylethanolamines in human plasma.[3]
1. Sample Preparation: Protein Precipitation
-
To 250 µL of human plasma, add 750 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., this compound-d4) at a known concentration.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm) is suitable for separation.[4]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile/methanol (1:1, v/v) (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound and its deuterated internal standard would need to be determined through infusion experiments.
-
Protocol 2: Quantification of this compound in Rodent Brain Tissue by GC-MS
This protocol is based on established methods for the analysis of oleamide in biological tissues.[1][2]
1. Sample Preparation: Liquid-Liquid Extraction
-
Homogenize approximately 100 mg of brain tissue in a 2:1 (v/v) mixture of chloroform and methanol.
-
Add a known amount of a suitable deuterated internal standard (e.g., this compound-d4).
-
After vigorous mixing, add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.[5]
-
Centrifuge to separate the layers and collect the lower organic phase.
-
Wash the organic phase with a mixture of chloroform/methanol/0.9% NaCl (3:48:47, v/v/v).
-
Evaporate the final organic phase to dryness under nitrogen.
2. Derivatization and GC-MS Analysis
-
Derivatization: To enhance volatility for GC analysis, the extracted amide can be derivatized to form a trimethylsilyl (TMS) derivative. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract and heat at 70°C for 30 minutes.
-
Gas Chromatography (GC):
-
Column: A low-polarity capillary column such as an HP-5MS is suitable.[6]
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is crucial for the separation of the analyte from other matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for this compound-TMS and its internal standard.
-
Visualizations
Diagrams are provided to illustrate the experimental workflow and a hypothetical signaling pathway where this compound might be involved.
Caption: General experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. lumirlab.com [lumirlab.com]
- 2. A gas chromatographic-mass spectral assay for the quantitative determination of oleamide in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Palmitoylethanolamide Treatment Is Associated with Reduced Cutaneous Adverse Effects of Interferon-β1a and Circulating Proinflammatory Cytokines in Relapsing–Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of n,n-Dimethylpentadecanamide: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for n,n-Dimethylpentadecanamide was located. The following guidance is based on safety data for structurally similar long-chain N,N-dimethylamides, such as N,N-dimethyldodecanamide and N,N-dimethyldecanamide, and general principles of hazardous waste management. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a member of the N,N-dialkylamide family, it is prudent to handle this chemical with care, assuming it may share hazards with similar compounds, including skin and eye irritation and potential aquatic toxicity.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). Based on information for similar amides, the following PPE is recommended:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling outside of a fume hood or if there is a risk of aerosolization, a respirator may be necessary.
In the event of accidental exposure, follow these first-aid measures:
-
After Inhalation: Move to fresh air.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting.
Seek medical attention if any symptoms persist.
Quantitative Data on Similar N,N-Dimethylamides
The following table summarizes key data for N,N-dimethyldecanamide, a representative compound of this chemical class. This information is provided to give context to the potential hazards of this compound.
| Property | Value (for N,N-Dimethyldecanamide) | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects | [1] |
| Molecular Formula | C12H25NO | [1][2] |
| Physical State | Liquid | [3][4] |
| Appearance | Colorless | [3][4] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx) | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Containerization
-
Waste Determination: The first step in proper disposal is to classify the waste. Based on data from similar compounds, this compound should be considered a hazardous waste due to its potential for skin and eye irritation and aquatic toxicity.
-
Select a Compatible Container:
-
Use a clean, leak-proof container made of a material compatible with amides (e.g., glass or high-density polyethylene).
-
The container must have a secure, tight-fitting lid.
-
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents of the waste, including any solvents or other chemicals mixed with the amide, with their approximate percentages.
-
Indicate the hazards associated with the waste (e.g., "Irritant," "Aquatic Hazard").
-
Include the date when the waste was first added to the container and the name of the generating researcher or lab.
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
Keep the container closed at all times, except when adding more waste.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, and bench paper, should be considered chemically contaminated items.
-
Collect these items in a separate, clearly labeled, sealed bag or container for hazardous waste disposal.
-
-
Arrange for Waste Pickup:
-
Once the waste container is full or is ready for disposal, contact your institution's EHS department to schedule a pickup. Follow their specific procedures for requesting a waste collection.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling n,n-Dimethylpentadecanamide
Hazard Identification and Personal Protective Equipment
n,n-Dimethylpentadecanamide is presumed to share hazards with similar N,N-dimethylamides, which include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) is essential to ensure the safety of laboratory personnel.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles or glasses | Must conform to EN166 (EU) or NIOSH (US) standards.[2] A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Check for breakthrough times with the glove manufacturer. |
| Protective clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities, impervious clothing may be required.[2] | |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood.[5][6][7] |
| Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2] |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6][7]
-
Avoid direct contact with skin, eyes, and clothing.[5]
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
-
Keep containers tightly sealed to prevent moisture absorption and leakage.[2][8]
-
Store away from heat, sparks, and open flames.[6]
First Aid Measures
In the event of exposure to this compound, immediate action is critical.
-
If on skin: Immediately wash the affected area with plenty of soap and water.[1][3][8] If skin irritation persists, seek medical attention.[1]
-
If in eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][8] Continue rinsing and seek medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2][3] If the person feels unwell, call a poison center or doctor.[1][3]
-
If swallowed: Clean the mouth with water and drink plenty of water afterward.[1] Do not induce vomiting. Seek immediate medical attention.[6]
Disposal Plan
All waste materials, including empty containers, must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[3][8] Do not allow the chemical to enter drains or waterways, as it may be harmful to aquatic life.[2][3][8]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container for hazardous waste disposal.
-
Empty Containers: Even empty containers may retain product residue and should be treated as hazardous waste.
Experimental Workflow and Safety Protocol
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.es [fishersci.es]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
